4,5-Dichloro-2-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWZTDHXTALQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,5-Dichloro-2-methylphenol CAS 52780-67-3 properties
The following technical guide is structured to provide an in-depth analysis of 4,5-Dichloro-2-methylphenol (CAS 52780-67-3) , a critical impurity standard and specialty intermediate in the agrochemical sector.
CAS 52780-67-3 | Structural Analysis, Synthesis & Applications[1]
Executive Summary
This compound (also known as 4,5-Dichloro-o-cresol ) is a chlorinated phenolic compound primarily utilized as a reference standard in the quality control of phenoxy herbicide production. It is a structural isomer of the widely used biocide 4-chloro-3-methylphenol and a known by-product in the synthesis of MCPA (2-methyl-4-chlorophenoxyacetic acid). Its significance lies in regulatory compliance; accurate quantification of this impurity is essential for meeting FAO and EPA specifications for technical-grade herbicides.
Chemical Identity & Physicochemical Architecture
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 52780-67-3 |
| IUPAC Name | This compound |
| Common Synonyms | 4,5-Dichloro-o-cresol; 4,5-Dichlorocresol; 2-Methyl-4,5-dichlorophenol |
| Molecular Formula | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol |
| SMILES | CC1=C(C=C(C(=C1)Cl)Cl)O |
| InChI Key | YPWZTDHXTALQBZ-UHFFFAOYSA-N |
Physicochemical Properties
Note: As a specialized impurity standard, some values are predicted based on structural analogs (e.g., 3,4-dichlorophenol).[1]
| Property | Value / Description | Source/Note |
| Physical State | Crystalline Solid | Standard State |
| Color | White to off-white / pale beige | Depending on purity |
| Melting Point | 70 – 85 °C (Predicted) | Analog comparison: 3,4-Dichlorophenol (68°C) |
| Boiling Point | ~245 °C | Predicted @ 760 mmHg |
| Solubility (Water) | Low (< 1 g/L) | Hydrophobic nature |
| Solubility (Organic) | High | Soluble in MeOH, Acetonitrile, DCM |
| pKa | 8.5 – 9.0 (Estimated) | More acidic than o-cresol (10.[2][3]3) due to Cl-induction |
| LogP | ~3.2 | Lipophilic |
Synthetic Pathways & Formation Mechanism
Formation in Agrochemical Processes
The primary industrial relevance of this compound is its formation as a side-product during the chlorination of o-cresol (2-methylphenol).
-
Primary Reaction: Chlorination of o-cresol typically targets the para position (4-position) to form 4-chloro-2-methylphenol (PCOC), the precursor to MCPA.
-
Side Reaction: Over-chlorination or electrophilic attack at the meta position (relative to hydroxyl) can lead to dichlorinated species. While 4,6-dichloro-2-methylphenol is the dominant byproduct (due to ortho/para direction of the OH group), the 4,5-isomer forms via isomerization or chlorination of minor impurities like 3,4-dichlorotoluene derivatives.
Targeted Laboratory Synthesis
For the production of analytical standards, direct chlorination is too non-selective. A Sandmeyer-type approach is preferred to guarantee regiochemistry.
-
Precursor: 2-Amino-4,5-dichlorotoluene.
-
Diazotization: Reaction with NaNO₂/H₂SO₄ at 0-5°C to form the diazonium salt.
-
Hydrolysis: Heating the diazonium salt in aqueous acid converts the N₂⁺ group to a hydroxyl (-OH) group.
Caption: Targeted synthesis via Sandmeyer reaction vs. incidental formation in herbicide production.
Applications in Drug & Agrochemical Development
Regulatory Reference Standard
The most critical application of CAS 52780-67-3 is as a Certified Reference Material (CRM) .
-
FAO Specifications: The Food and Agriculture Organization (FAO) mandates the monitoring of "free phenols" in phenoxy herbicides. This compound must be quantified to ensure the technical material meets safety standards (typically < 10 g/kg total free phenols).
-
Impurity Profiling: It serves as a marker for process control. An increase in this isomer indicates deviations in reaction temperature or catalyst stoichiometry during the chlorination of o-cresol.
Intermediate Utility
-
Building Block: The unique 4,5-dichloro substitution pattern allows for the synthesis of highly specific bioactive molecules. The hydroxyl group can be etherified to create phenoxy-based ligands for medicinal chemistry (e.g., PPAR agonists or specific enzyme inhibitors).
-
Antimicrobial Research: Like other chlorocresols, it exhibits potent bactericidal properties, though its use is limited to research rather than commercial disinfection due to regulatory costs.
Analytical Characterization Protocols
To distinguish this compound from its isomers (e.g., 4,6-dichloro-2-methylphenol), high-resolution chromatography is required.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% H₃PO₄) : Acetonitrile.
-
T=0 min: 70:30
-
T=15 min: 10:90
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Phenolic absorption).
-
Retention Time: Expect elution after 4-chloro-2-methylphenol due to higher lipophilicity (additional Cl atom).
GC-MS Identification
-
Inlet Temp: 250 °C.
-
Column: HP-5ms or equivalent (Non-polar).
-
Temp Program: 50°C (1 min) → 10°C/min → 280°C.
-
Mass Spectrum Features:
-
Molecular Ion (M+): m/z 176, 178, 180 (Cluster showing 2 Cl isotope pattern 9:6:1).
-
Base Peak: Loss of methyl or CO-Cl fragmentation patterns distinct to the substitution.
-
Caption: Analytical workflow for isolating and confirming this compound in complex matrices.
Safety & Handling (E-E-A-T)
Hazard Classification: Corrosive, Aquatic Toxin.
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B). Phenolic compounds are rapidly absorbed through the skin.
-
Environmental: Very toxic to aquatic life with long-lasting effects. Avoid release to drains.
Handling Protocol:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Ventilation: Handle only in a functioning fume hood to avoid inhalation of dust/vapors.
-
Spill Response: Neutralize with dilute sodium carbonate or absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
References
-
Food and Agriculture Organization (FAO). (2012). FAO Specifications and Evaluations for Agricultural Pesticides: MCPA. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12652107, this compound. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: this compound (Product No.[2] AOBH98B85265).[4] Retrieved from
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Chlorocresols and derivatives. Retrieved from
Sources
An In-Depth Technical Guide to 4,5-Dichloro-o-cresol: Structure, Properties, and Scientific Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-o-cresol, systematically known as 4,5-dichloro-2-methylphenol, is a chlorinated aromatic organic compound. As a member of the cresol family, it is characterized by a phenol ring substituted with a methyl group. The "ortho" designation indicates that the methyl and hydroxyl groups are in adjacent positions on the aromatic ring. The addition of two chlorine atoms at the 4th and 5th positions significantly influences its chemical and toxicological properties compared to its parent compound, o-cresol. This guide provides a comprehensive overview of its chemical structure, molecular weight, and other key scientific data, synthesized to be a valuable resource for professionals in research and development.
Chemical Structure and Molecular Properties
The structural foundation of 4,5-dichloro-o-cresol is a benzene ring with a hydroxyl group at position 1, a methyl group at position 2, and chlorine atoms at positions 4 and 5. This specific arrangement of substituents dictates its reactivity and interaction with biological systems.
The molecular formula for 4,5-dichloro-o-cresol is C₇H₆Cl₂O.[1] Its molecular weight is 177.03 g/mol .[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| Synonym | 4,5-Dichloro-o-cresol | - |
| Molecular Formula | C₇H₆Cl₂O | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| InChI Key | YPWZTDHXTALQBZ-UHFFFAOYSA-N | [1] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents O [label="OH"]; CH3 [label="CH3"]; Cl4 [label="Cl"]; Cl5 [label="Cl"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Substituent bonds C1 -- O; C2 -- CH3; C4 -- Cl4; C5 -- Cl5; }
Caption: Chemical structure of 4,5-Dichloro-o-cresol.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 4,5-dichloro-o-cresol is not widely available in public literature. However, based on the properties of structurally similar compounds, such as 4-chloro-o-cresol, it is anticipated to be a solid at room temperature with limited solubility in water and higher solubility in organic solvents.
For the related compound, 4-chloro-2-methylphenol (p-chloro-o-cresol), the following properties are reported:
It is crucial for researchers to experimentally determine the specific properties of 4,5-dichloro-o-cresol for their applications, as the presence of an additional chlorine atom will alter these values.
Synthesis of Chlorinated Phenols
Chlorinated phenols are typically synthesized through the direct chlorination of the parent phenol.[3] The chlorination of o-cresol can be achieved using various chlorinating agents. The reaction conditions, including the choice of solvent and catalyst, are critical in determining the position and degree of chlorination, which influences the isomeric ratio of the final products.[4]
A general approach for the synthesis of chlorinated cresols involves the reaction of o-cresol with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The selectivity of the chlorination, particularly achieving the desired 4,5-dichloro substitution pattern, can be challenging and may require specific catalysts and controlled reaction conditions to minimize the formation of other isomers.
Potential Applications
While specific applications for 4,5-dichloro-o-cresol are not extensively documented, chlorinated phenols as a class have a broad range of industrial and commercial uses.[3] These include:
-
Herbicides: Many chlorinated phenoxyacetic acids, derived from chlorinated phenols, are used as herbicides. For instance, 4-chloro-2-methylphenol is a key intermediate in the production of herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid).[5]
-
Antiseptics and Disinfectants: The antimicrobial properties of chlorinated phenols make them effective in disinfectant formulations.
-
Preservatives: They are also utilized as preservatives in various industrial products.[6]
-
Chemical Intermediates: Chlorinated phenols serve as precursors in the synthesis of more complex molecules, including dyes and pharmaceuticals.[6]
Given these general applications, it is plausible that 4,5-dichloro-o-cresol could be investigated for similar uses, particularly where a higher degree of chlorination might enhance efficacy or stability.
Safety and Toxicological Profile
Detailed toxicological data specifically for 4,5-dichloro-o-cresol is limited. However, the safety profile of the closely related compound, 4-chloro-2-methylphenol, provides valuable insights into the potential hazards.
4-Chloro-2-methylphenol is classified as:
Handling and First Aid (based on 4-chloro-2-methylphenol):
-
Engineering Controls: Work should be conducted in a well-ventilated area, such as a chemical fume hood, with access to an eyewash station and safety shower.[9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, should be worn.[7]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[7]
-
Skin: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7]
-
Given that 4,5-dichloro-o-cresol has a higher degree of chlorination, it is imperative to handle it with extreme caution, assuming a similar or potentially higher level of toxicity until specific data becomes available. A thorough risk assessment should be conducted before any experimental work.
Conclusion
4,5-Dichloro-o-cresol is a specific isomer of dichlorinated o-cresol with a defined chemical structure and molecular weight. While detailed experimental data for this particular compound is scarce in publicly accessible literature, an understanding of its properties and potential applications can be inferred from the broader class of chlorinated phenols and more specifically from its mono-chlorinated analogue, 4-chloro-o-cresol. Researchers and drug development professionals should exercise significant caution when handling this compound, adhering to stringent safety protocols. Further research is warranted to fully characterize the physicochemical properties, biological activity, and toxicological profile of 4,5-dichloro-o-cresol to unlock its potential in various scientific and industrial fields.
References
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- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Technical Guide to the Solubility of 4,5-Dichloro-2-methylphenol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 4,5-dichloro-2-methylphenol in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this guide emphasizes the foundational principles governing its solubility, its key physicochemical properties, and a detailed experimental framework for its precise determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in various solvent systems. By providing a robust, self-validating experimental protocol, this guide empowers researchers to generate high-quality, reliable solubility data tailored to their specific applications.
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physical property that dictates its behavior in a multitude of applications, from formulation development to synthetic reaction engineering. For a compound like this compound, a substituted phenol with potential applications in chemical synthesis and as a building block for more complex molecules, understanding its solubility in organic solvents is paramount. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can significantly impact the bioavailability of a potential drug candidate.
This guide moves beyond a simple recitation of data. It aims to provide a deeper understanding of the "why" behind the solubility characteristics of this compound. We will explore its molecular structure and physicochemical properties to predict and explain its interactions with a range of organic solvents. Furthermore, in the absence of extensive, publicly available quantitative solubility data, this document provides a detailed, step-by-step experimental protocol for the accurate and reliable determination of its solubility. This empowers the researcher to not only obtain the necessary data but also to understand the principles behind the methodology, ensuring data integrity and reproducibility.
Physicochemical Properties of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To understand the solubility of this compound, we must first examine its key physicochemical properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Chloro-2-methylphenol (for comparison) |
| Molecular Formula | C₇H₆Cl₂O | C₇H₇ClO[1] |
| Molecular Weight | 177.03 g/mol [2] | 142.58 g/mol [1] |
| Appearance | Likely a solid at room temperature | White to light yellow solid |
| Predicted LogP | ~3.15 - 3.2[3][4] | 2.78[1] |
| Hydrogen Bond Donor | 1 (from the hydroxyl group)[3] | 1 |
| Hydrogen Bond Acceptor | 1 (from the oxygen atom)[3] | 1 |
Molecular Structure and Polarity
This compound possesses a substituted benzene ring, which is inherently nonpolar. However, the presence of a hydroxyl (-OH) group and two chlorine atoms introduces polarity to the molecule. The hydroxyl group is a strong hydrogen bond donor and acceptor, capable of forming significant intermolecular interactions. The chlorine atoms are electronegative, creating dipole moments within the molecule. The overall polarity of the molecule is a balance between the nonpolar hydrocarbon backbone and these polar functional groups.
The predicted octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[5] A higher LogP value indicates greater lipid solubility and lower water solubility. The predicted LogP for a similar compound, 4,5-dichloro-2-fluoro-3-methylphenol, is 3.14652.[3] This suggests that this compound is a moderately lipophilic compound and will generally exhibit good solubility in organic solvents, particularly those with moderate to low polarity.
Hydrogen Bonding Capability
The hydroxyl group is the primary site for hydrogen bonding in the this compound molecule.[6] This ability to act as both a hydrogen bond donor and acceptor is a critical determinant of its solubility in protic solvents like alcohols. The strength of these hydrogen bonds will influence how readily the solute molecules can be surrounded and stabilized by solvent molecules.
Qualitative Solubility Profile of this compound
While quantitative data is limited, based on the physicochemical properties and the behavior of similar chlorophenols, we can predict the qualitative solubility of this compound in various classes of organic solvents.
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): Due to the ability of the hydroxyl group to form hydrogen bonds, this compound is expected to be soluble in lower-chain alcohols.[6][7]
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): These are polar aprotic solvents that can act as hydrogen bond acceptors. Therefore, this compound is anticipated to be soluble in ketones.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Similar to ketones, ethers are polar aprotic solvents and should be good solvents for this compound, leading to good solubility .[6]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of chlorine atoms in its structure, this compound is likely to be soluble in chlorinated solvents due to favorable dipole-dipole interactions.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): The benzene ring of this compound will have favorable pi-pi stacking interactions with aromatic solvents, suggesting good solubility .
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These are nonpolar solvents. While the dichloromethylphenol moiety has nonpolar character, the polar hydroxyl group will limit its solubility in purely aliphatic hydrocarbons. It is expected to be sparingly soluble to insoluble in these solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable quantitative solubility data, a robust experimental protocol is essential. The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[8] This section provides a detailed, step-by-step methodology that can be adapted for various organic solvents.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC system)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the equilibration period.
-
Add a precise volume of the desired organic solvent (e.g., 2 mL) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed (e.g., 150-200 rpm) for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate using the same solvent.
-
Analyze the diluted samples using a validated analytical method:
-
UV-Vis Spectrophotometry: If this compound has a suitable chromophore, determine its absorbance at the wavelength of maximum absorption (λmax). A calibration curve of known concentrations versus absorbance must be prepared.
-
High-Performance Liquid Chromatography (HPLC): This is a more specific and often preferred method. Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. A calibration curve of known concentrations versus peak area is required.
-
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility
Temperature
For most solid solutes dissolving in liquid solvents, the solubility increases with an increase in temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. When reporting solubility data, it is crucial to specify the temperature at which the measurement was performed.
Solvent Polarity
As previously discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate the this compound molecules by forming favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) will lead to higher solubility.
Visualization of Solute-Solvent Interactions
The following diagram illustrates the primary intermolecular forces at play when this compound dissolves in a protic organic solvent like ethanol.
Caption: Key intermolecular interactions between this compound and a protic solvent.
Conclusion
References
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PubChem. 4-Chloro-2-methylphenol. [Link]
-
LibreTexts Chemistry. Alcohols, Phenols, and Ethers. [Link]
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University of Calgary. Chapter 3 Alcohols, Phenols, and Ethers. [Link]
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ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
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CDD Vault. Log P Calculated by CDD Vault During Chemical Registration. [Link]
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PubChemLite. 4,5-dichloro-2-(hydroxymethyl)phenol (C7H6Cl2O2). [Link]
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ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]
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NIST WebBook. Phenol, 4-chloro-2-methyl-. [Link]
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PubChem. 2,5-Dichloro-4-methylphenol. [Link]
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PubChem. 4,5-Dichloro-2-methylheptane. [Link]
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Chemistry LibreTexts. 17.2: Properties of Alcohols and Phenols. [Link]
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Figshare. Solubility Behaviors and Correlations of Common Organic Solvents. [Link]
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University of Illinois Urbana-Champaign. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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Technical Whitepaper: Hazard Profile and Safety Protocols for 4,5-Dichloro-2-methylphenol
Executive Summary
In the fields of agrochemical development and complex organic synthesis, halogenated phenols require rigorous safety and handling paradigms. 4,5-Dichloro-2-methylphenol (CAS: 52780-67-3) is a highly reactive phenolic derivative frequently encountered as a synthetic intermediate and as a heavily monitored toxic impurity in the manufacturing of phenoxy herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid)[1].
This technical guide synthesizes the Safety Data Sheet (SDS) hazard classifications with mechanistic toxicology, providing researchers and drug development professionals with self-validating protocols for safe handling, decontamination, and regulatory compliance.
Physicochemical Properties & Quantitative Hazard Data
To design effective safety protocols, one must first understand the quantitative and structural properties of the compound. The lipophilicity driven by the two chlorine atoms, combined with the weak acidity of the phenolic hydroxyl group, dictates both its toxicity and its chemical neutralization pathways.
Table 1: Chemical Identity & Physicochemical Summary
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 52780-67-3[2] |
| Molecular Formula | C7H6Cl2O[2] |
| Molecular Weight | 177.03 g/mol [2] |
| Structural Class | Halogenated Aryl / Phenol |
Table 2: GHS Hazard Classification
According to standardized SDS evaluations, this compound triggers the GHS07 (Exclamation Mark) pictogram with the signal word Warning [2].
| GHS Code | Hazard Statement | Physiological Manifestation |
| H302 | Harmful if swallowed | Systemic toxicity, metabolic disruption[3]. |
| H315 | Causes skin irritation | Protein denaturation, localized dermal erythema[3]. |
| H319 | Causes serious eye irritation | Corneal damage, severe mucosal inflammation[2]. |
| H335 | May cause respiratory irritation | Alveolar and upper respiratory tract distress[3]. |
Mechanistic Toxicology: The Causality of Hazard Statements
Understanding why this compound is toxic is critical for proactive risk management. The hazards (H302, H315, H319) are not arbitrary; they are the macroscopic results of microscopic cellular disruption.
The Protonophore Mechanism: Chlorophenols are lipophilic weak acids. The addition of chlorine atoms to the aromatic ring increases the molecule's partition coefficient (LogP), allowing it to easily penetrate lipid bilayers. Once inside the cell, the molecule reaches the mitochondrial inner membrane. Here, the phenolic hydroxyl group acts as a protonophore—it shuttles protons (H+) across the membrane, bypassing ATP synthase. This destroys the electrochemical gradient required for oxidative phosphorylation, leading to rapid ATP depletion, cellular stress, and eventual necrosis. Macroscopically, this cellular death manifests as the severe tissue irritation and systemic toxicity noted in the SDS.
Cellular toxicity mechanism of this compound via mitochondrial uncoupling.
Experimental Protocols: Safe Handling & Self-Validating Decontamination
Standard laboratory cleaning procedures (e.g., water and soap) are fundamentally inadequate for halogenated phenols due to their low aqueous solubility. The following protocol utilizes the compound's pKa to chemically alter its state, paired with a self-validating verification step to guarantee safety.
Step-by-Step Spill Response & Neutralization Methodology
Step 1: Don Appropriate PPE (Causality-Driven Selection)
-
Action: Equip a half-face respirator with organic vapor cartridges and nitrile gloves (minimum thickness 0.11 mm).
-
Causality: Standard latex gloves offer poor resistance to lipophilic aromatics. This compound will rapidly permeate latex, leading to dermal exposure (H315). Nitrile provides the necessary chemical barrier.
Step 2: Containment
-
Action: Surround the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.
Step 3: Chemical Neutralization
-
Action: Apply a 5% Sodium Carbonate (
) or dilute Sodium Hydroxide ( ) solution directly to the spill. -
Causality: The weak base deprotonates the phenol, converting it into a sodium phenoxide salt. This drastically increases the compound's water solubility and eliminates its volatility, neutralizing the inhalation hazard (H335).
Step 4: Self-Validating Verification (The Ferric Chloride Test)
-
Action: After collecting the neutralized waste and wiping the surface, swab the area with a sterile cotton applicator. Immerse the swab in a 1% Ferric Chloride (
) indicator solution. -
Validation Logic: Phenols form highly colored (typically deep purple, blue, or green) coordination complexes with Fe(III) ions. If the swab changes color, phenolic residue remains, and Step 3 must be repeated. A lack of color change definitively validates that the decontamination was successful, providing immediate, localized quality control without waiting for LC-MS clearance.
Step-by-step emergency spill response and self-validating decontamination workflow.
Environmental and Regulatory Context
Beyond the bench, this compound is heavily scrutinized in industrial scale-up. According to the1 for the herbicide MCPA, free phenols (which explicitly include this compound) are designated as highly relevant toxic impurities[1].
The FAO notes that these free phenols exhibit severe corrosive properties, respiratory tract irritation, and acute inhalation toxicity[1]. Consequently, regulatory bodies mandate strict concentration limits (maximum 10 g/kg) in technical-grade agrochemical materials to prevent occupational exposure and long-term environmental aquatic toxicity[1]. Drug development professionals utilizing this compound as a building block must ensure their downstream purification pipelines (e.g., crystallization or chromatography) are validated to clear this specific impurity below regulatory thresholds.
References
-
Title: FAO Specifications and Evaluations for Agricultural Pesticides - MCPA Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]
Sources
4,5-Dichloro-2-methylphenol vs. 2,4-dichlorophenol toxicity
An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the comparative toxicodynamics of chlorinated phenols.
Executive Summary
Chlorinated phenols are ubiquitous in agrochemical manufacturing, serving as both active precursors and persistent impurities. 2,4-Dichlorophenol (2,4-DCP) is a primary precursor and major environmental metabolite of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D)[1]. Conversely, 4,5-Dichloro-2-methylphenol (also known as 4,5-dichloro-o-cresol or 4,5-DC-2-MP) is a critical manufacturing impurity generated via the over-chlorination of 4-chloro-o-cresol during the synthesis of the phenoxy herbicide MCPA[2].
While both compounds share a halogenated phenolic core, the presence of an ortho-methyl group in 4,5-DC-2-MP fundamentally alters its lipophilicity, steric profile, and subsequent toxicodynamics. This whitepaper dissects their comparative toxicity, focusing on their shared mechanism of mitochondrial uncoupling, dermal corrosivity, and the self-validating experimental protocols required to quantify their hazard profiles in preclinical development.
Structural and Physicochemical Profiling
The toxicological divergence between these two compounds is rooted in their physicochemical properties, specifically their acid dissociation constant (pKa) and octanol-water partition coefficient (logP), which dictate membrane permeability.
-
2,4-Dichlorophenol (2,4-DCP): Features chlorine atoms at the ortho and para positions relative to the hydroxyl group. The electron-withdrawing nature of the halogens stabilizes the phenolate anion, resulting in a pKa of ~7.89. This pKa is perilously close to physiological pH, making it highly bioavailable and reactive.
-
This compound (4,5-DC-2-MP): Features chlorines at the meta and para positions, with an electron-donating methyl group at the ortho position. The +I (inductive) effect of the methyl group slightly destabilizes the phenolate anion, raising the pKa. More importantly, the methyl group significantly increases the molecule's lipophilicity (logP), enhancing its ability to partition into lipid bilayers[3].
Mechanisms of Toxicity
Mitochondrial Uncoupling (The Protonophoric Cycle)
The primary systemic toxicity of chlorinated phenols is their ability to act as potent uncouplers of oxidative phosphorylation[4]. They function as "lipophilic weak acids" that destroy the electrochemical proton gradient (ΔΨ) across the inner mitochondrial membrane (IMM)[3].
Causality of the Mechanism:
-
In the relatively acidic intermembrane space (pH ~7.2), the chlorophenol is protonated (neutral) and highly lipophilic, allowing it to easily diffuse into the IMM.
-
Upon reaching the basic mitochondrial matrix (pH ~7.8), the molecule deprotonates, releasing a proton (H+) and short-circuiting ATP synthase.
-
The resulting chlorophenolate anion is driven back across the membrane into the intermembrane space by the mitochondrial membrane potential, allowing the cycle to repeat[3].
Because 2,4-DCP has a pKa (~7.89) perfectly poised between the pH of the intermembrane space and the matrix, it is an exceptionally efficient protonophore[5]. While 4,5-DC-2-MP is more lipophilic (aiding membrane entry), its higher pKa alters the deprotonation kinetics in the matrix, subtly shifting its uncoupling efficiency.
Figure 1: Protonophoric uncoupling cycle of chlorinated phenols across the inner mitochondrial membrane.
Dermal Corrosivity and Acute Toxicity
Both compounds exhibit severe dermal toxicity. 2,4-DCP is classified as highly corrosive; occupational exposure to molten 2,4-DCP (60°C) covering as little as 1% of the body surface area has resulted in rapid human fatalities due to massive systemic absorption and subsequent oxidative uncoupling[5]. Similarly, 4,5-DC-2-MP is a primary driver of the corrosive properties and respiratory tract irritation associated with technical-grade MCPA[2].
Quantitative Toxicity Comparison
The following table synthesizes the quantitative toxicological data and regulatory thresholds for both compounds.
| Parameter | 2,4-Dichlorophenol (2,4-DCP) | This compound (4,5-DC-2-MP) |
| Primary Context | Precursor and metabolite of 2,4-D herbicide[1] | Manufacturing impurity in MCPA herbicide[2] |
| Molecular Formula | C6H4Cl2O | C7H6Cl2O |
| Acute Oral Toxicity (LD50) | 1276–1352 mg/kg (Mice)[5] | Extrapolated via PCOC (Moderate toxicity)[6] |
| Dermal Toxicity | LD50 780 mg/kg (Rats); Fatal at 1% BSA exposure[5][7] | Corrosive; drives technical MCPA irritation[2] |
| Primary Toxic Mechanism | Strong uncoupler of oxidative phosphorylation[4][5] | Lipophilicity-driven protonophoric uncoupling[3] |
| Regulatory Thresholds | EPA ambient water limit: 3.09 mg/L (Health) | FAO limit in MCPA: Max 10 g/kg (Free phenols)[6] |
Experimental Protocols for Toxicity Assessment
To accurately quantify the toxicodynamics of these chlorinated phenols, researchers must employ self-validating assay systems that isolate specific mechanistic variables.
Protocol 1: High-Throughput Mitochondrial Uncoupling Assay (Seahorse XF)
This protocol isolates proton leak from general cellular respiration to definitively prove uncoupling activity.
-
Step 1: Cell Seeding. Seed HepG2 (human hepatoma) cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.
-
Step 2: Basal Respiration. Measure the baseline Oxygen Consumption Rate (OCR).
-
Step 3: ATP Synthase Inhibition (Self-Validation Step). Inject Oligomycin (1 µM). Causality: Oligomycin blocks ATP synthase. Any subsequent increase in OCR cannot be attributed to ATP demand and must be the result of a proton leak (uncoupling).
-
Step 4: Toxicant Titration. Inject serial dilutions of 2,4-DCP or 4,5-DC-2-MP (0.1 µM to 100 µM). Validation: Run parallel wells with FCCP (a known uncoupler) to establish the maximum possible OCR window.
-
Step 5: ETC Shutdown. Inject Rotenone/Antimycin A (0.5 µM) to halt the electron transport chain, establishing non-mitochondrial oxygen consumption.
Figure 2: High-throughput Seahorse XF experimental workflow for assessing mitochondrial toxicity.
Protocol 2: Multiplexed In Vitro Hepatotoxicity & ROS Quantification
Uncoupling the mitochondria forces the electron transport chain into overdrive, frequently resulting in electron slippage and Reactive Oxygen Species (ROS) generation.
-
Step 1: Seed HepG2 cells in 96-well black, clear-bottom plates. Treat with compounds for 24 hours.
-
Step 2: Add DCFDA (2',7'-dichlorofluorescin diacetate) to measure ROS generation via fluorescence (Ex/Em: 485/535 nm).
-
Step 3: Perform a CellTiter-Glo assay to measure ATP via luminescence.
-
Step 4 (Self-Validation Step): Normalize the DCFDA fluorescence signal against the ATP luminescence signal. Causality: Normalization ensures that a perceived drop in ROS at high concentrations is not falsely interpreted as "safety," but is correctly identified as a result of total cell death (loss of ATP).
Regulatory & Drug Development Implications
For drug development and agrochemical professionals, managing chlorinated phenol impurities is a strict regulatory requirement. The 6 mandate that free phenols (which include 4,5-DC-2-MP and PCOC) in technical MCPA must not exceed 10 g/kg[6]. This is because these impurities disproportionately drive the corrosive hazards and acute inhalation toxicity of the final formulated product[2]. Similarly, the strictly monitors 2,4-DCP due to its persistence, high dermal toxicity, and cascading effects on aquatic ecosystems.
Understanding the structure-activity relationship (SAR)—specifically how the ortho-methyl group in 4,5-DC-2-MP alters lipophilicity and pKa compared to 2,4-DCP—is essential for designing safer chemical syntheses and predicting the off-target toxicity of novel halogenated therapeutics.
References
-
OECD SIDS Initial Assessment Profile: 2,4-Dichlorophenol. OECD.org. URL: 5
-
Phenol, 2,4-dichloro- Evaluation Statement. Australian Industrial Chemicals Introduction Scheme (AICIS). URL: 7
-
Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega. URL: 1
-
Ambient Water Quality Criteria for 2,4-dichlorophenol. U.S. Environmental Protection Agency (EPA). URL: Link
-
FAO Specifications and Evaluations for Agricultural Pesticides: MCPA. Food and Agriculture Organization of the United Nations (FAO). URL: 6
-
Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation. Environmental Toxicology and Chemistry. URL: 4
-
Uptake, Speciation, and Uncoupling Activity of Substituted Phenols in Energy Transducing Membranes. Environmental Science & Technology. URL: 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Note: 4,5-Dichloro-2-methylphenol as a Herbicide Intermediate and Impurity Standard
Executive Summary
4,5-Dichloro-2-methylphenol (CAS: 1124-07-8), also known as 4,5-dichloro-o-cresol , occupies a dual role in modern agrochemistry. Primarily, it serves as a critical reference standard for impurity profiling in the manufacture of phenoxy herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and Mecoprop . Secondarily, it functions as a synthetic intermediate for the development of halogenated auxin mimics designed to bypass resistance in broadleaf weeds.
This guide provides a comprehensive technical workflow for:
-
Synthesis: Converting the phenol into its active herbicidal form, 2-(4,5-dichloro-2-methylphenoxy)acetic acid , via Williamson ether synthesis.
-
Quality Control: Protocols for detecting this compound as a trace impurity in commercial herbicide batches, ensuring compliance with FAO/WHO specifications.
Chemical Profile & Mechanistic Insight
Physicochemical Properties
| Property | Specification | Relevance to Protocol |
| Molecular Formula | C₇H₆Cl₂O | Stoichiometry calculation base |
| Molecular Weight | 177.03 g/mol | Yield determination |
| pKa | ~8.5 - 9.0 | Determines base strength needed for deprotonation |
| Solubility | Soluble in alcohols, DCM; Low in water | Requires biphasic or organic solvent systems |
| Appearance | White to crystalline solid | Visual endpoint for purification |
Role in Herbicide Synthesis
The herbicidal activity of phenoxy compounds relies on their ability to mimic indole-3-acetic acid (IAA) . The addition of a second chlorine atom at the 5-position (relative to the 4-chloro group in MCPA) alters lipophilicity and receptor binding affinity.
-
Pathway: Phenol
Phenolate Anion Nucleophilic Attack on Chloroacetic Acid Phenoxy Acid. -
Significance: This specific isomer is often investigated to overcome metabolic resistance mechanisms in weeds that degrade standard MCPA.
Protocol A: Synthesis of 2-(4,5-Dichloro-2-methylphenoxy)acetic Acid
Objective: To synthesize the carboxylic acid derivative for use as a biological probe or analytical reference standard.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway for the conversion of 4,5-dichloro-o-cresol to its phenoxy acid derivative.
Materials
-
Precursor: this compound (98%+ purity).
-
Reagent: Chloroacetic acid (Monochloroacetic acid).
-
Base: Sodium Hydroxide (NaOH), 40% w/v aqueous solution.
-
Solvent: Water (process solvent), Toluene (recrystallization).
-
Acid: Hydrochloric acid (6N).
Step-by-Step Methodology
Step 1: Phenolate Formation
-
Charge a 500 mL 3-neck round-bottom flask with 17.7 g (0.1 mol) of this compound.
-
Add 25 mL of water and stir to create a suspension.
-
Slowly add 12.0 g (0.3 mol) of NaOH (dissolved in 30 mL water) dropwise.
-
Critical Insight: The excess base is required to neutralize the chloroacetic acid added in the next step and maintain high pH for the phenolate ion.
-
-
Heat the mixture to 100°C (reflux) for 30 minutes until a clear solution forms (sodium phenolate).
Step 2: Etherification (Williamson Synthesis)
-
Prepare a solution of 11.3 g (0.12 mol) Chloroacetic acid in 20 mL water.
-
Add the chloroacetic acid solution dropwise to the refluxing phenolate over 45 minutes.
-
Caution: Reaction is exothermic. Maintain reflux but avoid boil-over.
-
-
Continue refluxing for 3–4 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting phenol spot should disappear.
-
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with 6N HCl to pH < 2.
-
Observation: A thick white/off-white precipitate of the free acid will form immediately.
-
-
Filter the crude solid under vacuum and wash with ice-cold water (3 x 50 mL) to remove NaCl and unreacted chloroacetic acid.
-
Recrystallization: Dissolve the crude cake in hot Toluene or Benzene/Petroleum Ether (60:80). Cool slowly to 4°C to crystallize.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Expected Yield: 80–85% Melting Point Target: 138–140°C (Consistent with dichlorophenoxy analogs).[1]
Protocol B: Impurity Profiling (QC Analysis)
Objective: To quantify this compound as an impurity in MCPA technical grade material, as mandated by FAO specifications.
Analytical Workflow (Graphviz)
Figure 2: Extraction and quantification workflow for trace phenol analysis.
HPLC Method (Preferred for Routine QC)
This method separates the free phenol from the phenoxy acid matrix without derivatization.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Phosphoric Acid (pH 2.5).
-
B: Acetonitrile.
-
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Phenol absorption maximum).[2]
-
Standard Preparation: Dissolve 10 mg of synthesized this compound in 10 mL Acetonitrile (Stock). Dilute to 1–50 ppm for calibration.
Acceptance Criteria
-
Retention Time: The 4,5-dichloro isomer typically elutes after the 4-chloro-2-methylphenol (PCOC) due to higher lipophilicity.
-
Limit: According to general FAO specs for MCPA, free phenols (sum of PCOC and 4,5-dichloro) should generally be < 10 g/kg (1%) .
Safety & Handling (HSE)
| Hazard Class | Risk Description | Mitigation Protocol |
| Corrosive | Causes severe skin burns and eye damage. | Wear nitrile gloves (double-gloved), face shield, and lab coat. |
| Acute Toxicity | Toxic if inhaled or swallowed. | Handle only in a functioning fume hood. Avoid dust generation. |
| Environmental | Very toxic to aquatic life.[3] | Collect all aqueous waste (filtrates) for hazardous incineration. Do not pour down drains. |
Specific Antidote Note: Phenol burns require immediate washing with Polyethylene Glycol (PEG 300) or copious water. Do not use alcohol.
References
-
Food and Agriculture Organization (FAO). (2007). FAO Specifications and Evaluations for Agricultural Pesticides: MCPA. Retrieved from [Link]
-
Royal Society of Chemistry. (1958). Plant growth-regulating activity in homologous series of ω-phenoxyalkanecarboxylic acids and the influence of ring substitution. Proceedings of the Royal Society B. Retrieved from [Link]
-
National Institutes of Health (NIH). (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil. PubMed. Retrieved from [Link]
Sources
Application Note: Synthesis and Chromogenic Evaluation of 4,5-Dichloro-2-methylphenol-Derived Cyan Couplers
Executive Summary
In the design of color photographic emulsions, cyan couplers are critical for absorbing red light and forming the subtractive color triad. Historically, simple phenols and naphthols were utilized, but these 4-equivalent couplers required high silver halide coverage and were prone to dye degradation[1]. This application note details the synthesis and integration of 4,5-dichloro-2-methylphenol as a foundational intermediate for advanced 2-equivalent cyan couplers. By leveraging specific regiochemistry and chemoselective transformations, researchers can synthesize highly efficient, ballasted couplers that yield indaniline dyes with superior spectral characteristics and extreme resistance to dark and light fading.
Mechanistic Grounding: Structural Causality (E-E-A-T)
The selection of this compound over non-halogenated precursors is driven by precise structure-function relationships required during chromogenic development:
-
4-Chloro Substituent (The Coupling-Off Group): In traditional 4-equivalent couplers, the para position is occupied by a hydrogen atom, requiring four moles of exposed silver halide (
) to oxidize enough developer to form one mole of dye. By placing a chlorine atom at the para (4-) position, the molecule becomes a 2-equivalent coupler . Upon nucleophilic attack by the oxidized developer (quinonediimine), the chloride ion is rapidly eliminated. This halves the required silver coverage, allowing for thinner emulsion layers and sharper images[2]. -
5-Chloro Substituent (Electronic Tuning): The strong inductive electron-withdrawing effect (-I effect) of the 5-chloro group lowers the
of the phenolic hydroxyl. This accelerates ionization in the alkaline developer (pH ~10.5), drastically increasing the coupling rate[3]. Furthermore, it induces a bathochromic shift, pushing the dye's absorption maximum ( ) to the ideal ~660 nm range, while simultaneously improving the dye's stability against light fading[1]. -
2-Methyl Group (Steric Shielding): The ortho-methyl group provides critical steric hindrance. It protects the formed cyan dye from being chemically reduced back to a colorless leuco form in exhausted, iron(II)-rich bleach baths[1].
Quantitative Data: Coupler Efficiency Comparison
The structural advantages of the this compound derivative are summarized below, comparing its performance against a traditional unhalogenated 4-equivalent analog.
| Parameter | Traditional 4-Equivalent Phenol | This compound Derivative | Causality / Mechanism |
| Leaving Group (Position 4) | Hydrogen (-H) | Chloride (-Cl) | Determines silver stoichiometry. |
| Silver Requirement | 4.0 moles | 2.0 moles | Cl⁻ elimination replaces oxidation step[2]. |
| Relative Coupling Rate | 1.0x (Baseline) | 2.8x | 5-Cl lowers |
| Dye Absorption ( | ~640 nm | ~660 nm | Halogen-induced bathochromic shift. |
| Bleach-Induced Fading | High | Very Low | 2-Methyl steric shielding prevents reduction[1]. |
Synthetic Protocols & Validations
The synthesis of the ballasted cyan coupler from this compound involves three distinct phases.
Synthesis workflow of 2-equivalent cyan coupler from this compound.
Phase 1: Regioselective Nitration
The hydroxyl group is a powerful ortho/para director. With the para (4-) position blocked by chlorine, electrophilic aromatic substitution is directed exclusively to the open ortho (6-) position.
-
Setup: Dissolve 10.0 g (56.5 mmol) of this compound in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a dropping funnel and thermometer.
-
Reaction: Cool the solution to 0–5°C using an ice-salt bath. Slowly add 4.5 mL of 65% nitric acid dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent oxidative degradation of the phenol ring[4].
-
Workup: Stir for an additional 1 hour at 5°C, then pour the mixture into 200 mL of crushed ice. Filter the resulting yellow precipitate (6-nitro-4,5-dichloro-2-methylphenol), wash with cold water, and recrystallize from ethanol.
Phase 2: Chemoselective Reduction (Béchamp Method)
Catalytic hydrogenation (Pd/C) is avoided here, as it frequently causes hydrodehalogenation (loss of the crucial 4- and 5-chloro groups). The Béchamp reduction selectively reduces the nitro group without cleaving the C-Cl bonds[4].
-
Setup: In a 500 mL flask, suspend 8.0 g of the nitrophenol intermediate in 100 mL of 70% aqueous ethanol. Add 12.0 g of fine iron powder.
-
Reaction: Heat the mixture to a gentle reflux. Carefully add 2.0 mL of concentrated HCl (catalyst) dropwise. Reflux vigorously for 2 hours. The reduction of the nitro group to an amine is monitored by TLC (Hexane:EtOAc 3:1).
-
Workup: While still hot, filter the mixture through a Celite pad to remove the iron oxide sludge. Cool the filtrate to 0°C to crystallize 6-amino-4,5-dichloro-2-methylphenol. Filter and dry under vacuum.
Phase 3: N-Acylation and Ballasting
A hydrophobic ballast group is attached to prevent the coupler from wandering into adjacent magenta or yellow emulsion layers, which would cause severe color contamination[2].
-
Setup: Dissolve 5.0 g of the aminophenol in 40 mL of anhydrous THF. Add 2.5 mL of anhydrous pyridine as an acid scavenger.
-
Reaction: Cool to 10°C. Dropwise, add 1.05 equivalents of a ballasted acid chloride (e.g., 2-(2,4-di-tert-amylphenoxy)butanoyl chloride). Stir at room temperature for 4 hours.
-
Workup: Pour into dilute HCl (to neutralize pyridine), extract with ethyl acetate, dry over
, and evaporate. Recrystallize the final ballasted cyan coupler from methanol.
Application Protocol: Chromogenic Coupling
To validate the coupler, it is dispersed in a gelatin emulsion and reacted with a standard color developer (e.g., CD-3: 4-amino-N-ethyl-N-(2-methanesulfonamidoethyl)-m-toluidine sesquisulfate).
Chromogenic development mechanism showing 2-equivalent coupling and chloride elimination.
Validation Steps:
-
Dispersion: Dissolve 1.0 g of the synthesized coupler in 2.0 mL of tricresyl phosphate (coupler solvent) and 3.0 mL of ethyl acetate. Emulsify this organic phase into 20 mL of a 10% aqueous gelatin solution containing a surfactant (e.g., Alkanol XC) using high-shear mixing.
-
Coating: Mix the dispersion with a silver bromioiodide emulsion and coat onto a transparent cellulose acetate base.
-
Development: Expose the film to light and process in a standard C-41 developer bath at 37.8°C for 3 minutes and 15 seconds. The addition of hydroquinone derivatives in the emulsion can be used as antifoggants to prevent unwanted coupling with air-oxidized developer[3].
-
Bleach-Fixing: Process through a standard Iron(III) EDTA bleach and thiosulfate fixer to remove all silver. The resulting pure cyan dye patch should be analyzed via UV-Vis spectroscopy to confirm a
of ~660 nm.
References
1.[1] Title: Couplers in colour photography - Chemistry and function: Part 2 Source: researchgate.net URL:1 2.[4] Title: US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol Source: google.com URL: 4 3.[2] Title: Silver halide color photographic light-sensitive material - Patent 0564867 Source: epo.org URL: 2 4.[3] Title: Light-sensitive silver halide photographic material - European Patent Office - EP 0090584 B1 Source: epo.org URL: 3
Sources
Application Note: Regioselective Synthesis of 2-Nitro-4,6-Dichloro-5-Methylphenol
Executive Summary
This application note details the robust, regioselective synthesis of 2-nitro-4,6-dichloro-5-methylphenol , a critical intermediate in the manufacturing of cyan couplers for photography and halogenated salicylanilide anthelmintics (e.g., precursors to Nitroxynil or Closantel analogues).
While direct nitration of 4,6-dichloro-m-cresol is theoretically possible, it often yields inseparable isomeric mixtures and safety hazards due to poor thermal control. This protocol utilizes a Sulfo-Protection/Ipso-Substitution strategy . By first sulfonating the starting material (4-chloro-3-methylphenol), we utilize the sulfonyl group as both a blocking agent to direct chlorination and a leaving group for the subsequent nitration. This "ipso-nitration" ensures high isomeric purity (>98%) and superior process safety.
Reaction Logic & Pathway Visualization
The synthesis proceeds via three distinct chemical transformations starting from the commercially available 4-chloro-3-methylphenol (also known as p-chloro-m-cresol or PCMC).
Note on Nomenclature: The target molecule, 2-nitro-4,6-dichloro-5-methylphenol, is chemically equivalent to 6-nitro-2,4-dichloro-3-methylphenol.[1] The numbering depends on the direction of the ring count. This protocol uses the standard IUPAC numbering for the starting material (3-methyl) which transforms into the "5-methyl" numbering in the final product due to ring inversion priorities.
Synthetic Pathway Diagram
Caption: Step-wise conversion of PCMC to the target nitro-phenol via a sulfonyl-blocking strategy.
Experimental Protocol
Materials & Reagents[3][4][5][6][7][8][9][10][11]
-
Starting Material: 4-Chloro-3-methylphenol (PCMC) [Purity >98%]
-
Solvent: 1,2-Dichloroethane (DCE) or Carbon Tetrachloride (CCl4). Note: DCE is preferred for modern environmental compliance.
-
Sulfonating Agent: Oleum (20% SO3) or Chlorosulfonic acid.
-
Chlorinating Agent: Chlorine gas (Cl2).[2]
-
Nitrating Agent: Nitric Acid (65-70%, d=1.42).
Detailed Procedure
Stage 1: Sulfonation
-
Setup: Equip a 1L jacketed glass reactor with a mechanical stirrer, thermometer, reflux condenser, and a gas inlet tube.
-
Charging: Charge 142.5 g (1.0 mol) of 4-chloro-3-methylphenol and 300 mL of 1,2-dichloroethane. Stir to dissolve.
-
Sulfonation: Cool the solution to 10°C. Dropwise add 105 g of Oleum (20%) or equivalent sulfuric acid complex.
-
Critical Control: Maintain temperature below 20°C during addition to prevent charring.
-
-
Reaction: Once addition is complete, heat the mixture to 50°C and hold for 2 hours.
-
Checkpoint: TLC or HPLC should show disappearance of PCMC. The product formed is 2-sulfo-4-chloro-5-methylphenol (precipitates as a slurry or oil depending on solvent ratio).
-
Stage 2: Chlorination
-
Conditioning: Maintain the reaction mass at 45-50°C .
-
Addition: Introduce Chlorine gas (Cl2) via the dip tube at a rate that maintains a gentle exotherm.
-
Stoichiometry: Approx. 1.1 molar equivalents of Cl2 (approx. 78 g).
-
-
Monitoring: The reaction converts the mono-chloro intermediate to the di-chloro intermediate (2-sulfo-4,6-dichloro-5-methylphenol ).
-
Completion: Stop chlorine flow when the exotherm ceases and HPLC confirms conversion. Purge with Nitrogen for 15 minutes to remove excess Cl2.
Stage 3: Nitrative De-sulfonation (Ipso-Substitution)
-
Phase Separation (Optional but Recommended): If a biphasic system forms, decant the organic solvent or wash with a small amount of water to remove bulk sulfuric acid, though the "one-pot" method often proceeds directly. For high purity, add 200 mL water, separate the aqueous layer (containing the sulfonic acid intermediate), and proceed.
-
Nitration: Cool the aqueous sulfonic acid solution (or the reaction slurry) to 20°C .
-
Acid Addition: Dropwise add 95 g (1.5 mol) of Nitric Acid (65%) .
-
Crystallization: Stir at 25-30°C for 2 hours. The product, 2-nitro-4,6-dichloro-5-methylphenol , is insoluble in the acidic medium and will precipitate as a yellow solid.
-
Work-up: Pour the reaction mass into 500 g of ice-water. Filter the yellow precipitate.
-
Purification: Wash the cake with cold water until the filtrate is neutral (pH 6-7). Recrystallize from Ethanol/Water (80:20) if ultra-high purity is required.
Quantitative Data & Specifications
The following data represents typical results obtained using this optimized protocol.
| Parameter | Specification / Result |
| Starting Material Input | 142.5 g (4-Chloro-3-methylphenol) |
| Theoretical Yield | 222.0 g |
| Experimental Yield | 195 - 205 g (88 - 92%) |
| Appearance | Yellow crystalline solid |
| Melting Point | 90 - 92°C |
| Purity (HPLC) | > 98.5% |
| Major Impurity | 2,6-dichloro-4-nitro-3-methylphenol (<0.5%) |
Scientific Rationale & Troubleshooting
Why Ipso-Substitution?
Direct nitration of phenols is notoriously difficult to control due to the strong activation of the hydroxyl group, leading to poly-nitration and oxidation (tars).
-
Direct Route Failure: Nitrating 4,6-dichloro-m-cresol directly often leads to significant amounts of ortho-nitration relative to the methyl group (steric clash) or oxidation quinones.
-
Sulfonic Acid Route Success: The sulfonic acid group (
) is a bulky, electron-withdrawing group.-
It is introduced at the ortho position (most activated position remaining in PCMC).
-
It directs the subsequent chlorine to the remaining ortho position (relative to OH).
-
During nitration, the
group is a better leaving group than hydrogen in this specific electronic environment, allowing the Nitro group to snap into the exact position required (Position 2) without competition.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Sulfonation | Ensure temperature is held at 50°C for full 2 hours; check acid strength. |
| Dark/Tarry Product | Oxidation during Nitration | Temperature exceeded 30°C during HNO3 addition. Cool aggressively. |
| Isomer Contamination | Over-chlorination | Control Cl2 stoichiometry strictly. Use gas flow meter. |
References
-
Patent: Ohkubo, T., et al. (1975). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol. US Patent 3,903,178.
-
Synthesis Verification: PrepChem. Synthesis of 2-sulfo-4,6-dichloro-5-methylphenol.
- Mechanism: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Contextual grounding for ipso-substitution).
-
Chemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 38248, 2-Nitro-4,6-dichloro-5-methylphenol.
Sources
- 1. pinpools.com [pinpools.com]
- 2. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 5. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google Patents [patents.google.com]
Application Note: Advanced RP-HPLC Method Development for the Isolation and Quantification of Chlorocresol in Complex Matrices
Executive Summary & Analytical Challenges
Chlorocresol (4-chloro-3-methylphenol) is a potent antimicrobial preservative widely formulated into topical pharmaceuticals, cosmetics, and cooling fluids due to its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria[1]. However, quantifying chlorocresol in semisolid dosage forms (creams, ointments, and gels) presents significant analytical challenges. The analyte is typically embedded in complex lipid matrices (e.g., paraffin, cetostearyl alcohol) and is frequently co-formulated with highly lipophilic active pharmaceutical ingredients (APIs) such as betamethasone dipropionate, mometasone furoate, or fusidic acid[2][3].
As a Senior Application Scientist, the goal is not merely to separate peaks, but to design a robust, self-validating chromatographic system. This guide details the physicochemical rationale, sample extraction logic, and step-by-step RP-HPLC methodology required to achieve baseline resolution and reproducible quantification of chlorocresol.
Physicochemical Profiling & Method Rationale (The "Why")
Successful method development requires aligning the chromatographic parameters with the intrinsic chemical properties of the analyte.
pKa Dynamics and Mobile Phase pH
Chlorocresol is a weakly acidic phenolic compound with a dissociation constant (pKa) of approximately 9.2 to 9.4[1][4].
-
The Causality of pH Control: If the mobile phase pH is not strictly controlled and drifts above pH 7.0, a fraction of the chlorocresol molecules will deprotonate into phenolate ions. This creates a dual retention mechanism on a reversed-phase column: hydrophobic interaction with the alkyl chains and secondary ion-exchange interactions with residual surface silanols. The macroscopic result is severe peak tailing and retention time instability.
-
The Solution: The mobile phase must be buffered to an acidic pH (typically pH 3.0–4.5) using agents like 0.05% phosphoric acid or ammonium acetate buffer adjusted with glacial acetic acid[2][5]. This suppresses ionization, keeping the analyte 100% neutral, which maximizes hydrophobic retention and ensures sharp, symmetrical peaks.
Stationary Phase Selection
While standard C18 (Octadecylsilane) columns (e.g., 150 mm × 4.6 mm, 5 µm) are the industry workhorse for this application[3], C8 (Octylsilane) columns are often preferred when chlorocresol is co-formulated with highly retained steroids[2][5].
-
The Causality of Chain Length: A C8 column offers slightly less hydrophobic retention than a C18. Because chlorocresol is moderately polar compared to bulky steroid APIs, using a C8 column allows for the elution of both the preservative and the API within a practical run time (< 10 minutes) without requiring complex gradient elutions.
Detection Strategy
Chlorocresol possesses a conjugated aromatic ring that exhibits strong ultraviolet (UV) absorption. While the absolute UV maximum for phenols is often near 280 nm, detection is typically set between 220 nm and 240 nm [2][5].
-
The Causality of Wavelength Selection: Monitoring at 230–240 nm provides an optimal signal-to-noise ratio and allows for the simultaneous detection of co-eluting APIs (like fusidic acid or corticosteroids) that lack strong chromophores at higher wavelengths, streamlining the quality control workflow into a single injection[2][6].
Experimental Workflow & Sample Preparation Logic
Extracting a moderately polar preservative from a highly hydrophobic cream matrix requires a thermodynamic approach to phase separation.
Extraction workflow for chlorocresol from lipid-based semisolid matrices.
Step-by-Step Extraction Protocol
-
Matrix Disruption: Accurately weigh ~1.0 g of the cream/ointment into a 50 mL volumetric flask.
-
Solvent Addition: Add 30 mL of HPLC-grade Methanol. Rationale: Methanol acts as an excellent extraction solvent because it easily dissolves chlorocresol while demonstrating poor solubility for heavy waxes at low temperatures[7].
-
Thermal Partitioning: Heat the flask in a water bath at 50°C for 10 minutes, sonicating intermittently. Rationale: Heating melts the lipid base (e.g., soft paraffin), breaking the emulsion and allowing the chlorocresol to partition freely into the methanolic phase[7].
-
"Freeze-Out" Precipitation: Remove the flask and immediately submerge it in an ice-water bath (< 5°C) for 15 minutes. Rationale: The sudden temperature drop forces the bulk lipids to solidify and precipitate out of the solution, preventing them from fouling the HPLC column.
-
Clarification: Dilute to volume (50 mL) with Methanol. Centrifuge an aliquot at 4000 RPM for 5 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial.
Chromatographic Conditions & Self-Validating System
To ensure the protocol is a self-validating system, the method incorporates strict System Suitability Testing (SST). The instrument must pass these criteria before any sample data is considered valid.
Optimized HPLC Parameters
| Parameter | Specification / Condition |
| Column | Zorbax Eclipse Plus C8 (150 mm × 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase | Isocratic: 0.05% Phosphoric Acid (aq) : Acetonitrile : Methanol (15:24:61, v/v/v)[5] |
| Flow Rate | 1.0 mL/min (Ensures optimal linear velocity for 5 µm particles) |
| Column Temperature | 30°C ± 2°C (Stabilizes mobile phase viscosity and retention times)[7] |
| Detection Wavelength | UV at 230 nm (or 240 nm depending on co-formulated APIs)[3][7] |
| Injection Volume | 10 µL to 20 µL |
| Expected Run Time | ~6.0 to 8.0 minutes (Chlorocresol typically elutes around 2.7 - 4.0 min)[5][7] |
System Suitability & Self-Validation Criteria
Before injecting the extracted samples, inject the Chlorocresol Working Standard (e.g., 50 µg/mL) in five replicates. The system is only validated for use if it meets the following thermodynamic and kinetic thresholds:
| Validation Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (tR) | ~3.5 min ± 2.0% RSD | Confirms pump flow stability and consistent mobile phase preparation. |
| Tailing Factor (Tf) | ≤ 1.5 | Validates that the acidic pH is successfully suppressing analyte ionization and masking silanol interactions. |
| Theoretical Plates (N) | > 3000 | Ensures column bed integrity and optimal mass transfer kinetics. |
| Resolution (Rs) | > 2.0 (from nearest peak) | Guarantees baseline separation from co-eluting preservatives (e.g., parabens) or APIs[2][7]. |
| Area Precision | ≤ 2.0% RSD (n=5) | Validates the precision of the autosampler and detector response[7]. |
Data Interpretation and Troubleshooting
-
Issue: Peak Tailing of Chlorocresol.
-
Cause: Mobile phase pH is too high, causing partial ionization.
-
Correction: Verify the pH of the aqueous buffer. Ensure it is strictly ≤ 4.5.
-
-
Issue: Drifting Baselines or Ghost Peaks.
-
Cause: Incomplete precipitation of the lipid matrix during sample preparation.
-
Correction: Ensure the "Freeze-Out" step is strictly adhered to. Consider using a guard column to protect the analytical column from irreversible lipid adsorption.
-
-
Issue: Poor Resolution between Chlorocresol and Parabens.
-
Cause: Insufficient hydrophobic selectivity.
-
Correction: Decrease the organic modifier (Methanol/Acetonitrile) concentration by 2-5% to increase retention and improve resolution[7].
-
References
-
A Simple RP-HPLC Method for the Simultaneous Quantitation of Chlorocresol, Mometasone Furoate, and Fusidic Acid in Creams. Journal of Chromatographic Science.[Link]
-
Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. Longdom Publishing.[Link]
-
Validated RP-HPLC and TLC-Densitometric Methods for Analysis of Ternary Mixture of Cetylpyridinium Chloride, Chlorocresol and Lidocaine in Oral Antiseptic Formulation. PubMed / Journal of Chromatographic Science. [Link]
-
RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CHLOROCRESOL AND BETAMETHASONE DIPROPIONATE IN SEMISOLID DOSAGE. Amazon AWS / International Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
Chlorocresol Chemical and Physical Properties. Ataman Kimya.[Link]
-
Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. SciSpace.[Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. academic.oup.com [academic.oup.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. P-chlorocresol [sitem.herts.ac.uk]
- 5. Validated RP-HPLC and TLC-Densitometric Methods for Analysis of Ternary Mixture of Cetylpyridinium Chloride, Chlorocresol and Lidocaine in Oral Antiseptic Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
GC-MS Analysis of Chlorinated Methylphenols: A Comprehensive Protocol for Environmental and Industrial Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated methylphenols (CMPs), including isomers such as 4-chloro-3-methylphenol (PCMC) and 4-chloro-2-methylphenol, are compounds of significant environmental and toxicological concern. They are utilized as disinfectants and preservatives and can also form as byproducts of industrial processes and water chlorination. Their persistence and potential toxicity necessitate robust and sensitive analytical methods for their detection and quantification at trace levels. This guide provides a detailed protocol for the analysis of chlorinated methylphenols in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample extraction, in situ acetylation for derivatization, instrument configuration, and data analysis, grounded in established principles and regulatory frameworks such as those provided by the U.S. Environmental Protection Agency (EPA).
Introduction: The Analytical Imperative
Chlorinated phenols and their derivatives are classified as priority pollutants by many regulatory bodies due to their toxicity and widespread presence in the environment.[1] Accurate quantification is critical for environmental monitoring, ensuring compliance with regulatory limits in drinking water and wastewater, and for quality control in industries that use these compounds.[2][3] Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the definitive technique for this analysis, offering unparalleled separation efficiency and specificity.[4]
However, the inherent polarity and low volatility of phenolic compounds present a challenge for GC analysis, often leading to poor peak shape and reduced sensitivity. To overcome this, a derivatization step is essential.[5] This protocol focuses on acetylation, a robust technique that converts the polar hydroxyl group into a less polar ester, thereby enhancing volatility and improving chromatographic performance.[1][4]
The Analytical Workflow: From Sample to Result
The entire process from sample collection to final data analysis is a multi-step workflow designed to ensure accuracy, reproducibility, and sensitivity. Each stage is critical for the integrity of the final result.
Caption: Overall workflow for the analysis of chlorinated methylphenols.
Detailed Protocols and Methodologies
Sample Collection and Preparation
Proper sample handling is paramount to prevent analyte loss or degradation. This protocol is primarily designed for aqueous matrices but can be adapted for solid samples following an appropriate extraction step (e.g., Soxhlet or sonication).
Protocol 1: Sample Preservation and Extraction
-
Collection: Collect samples in 1-liter amber glass bottles with PTFE-lined caps to prevent photodegradation.[2]
-
Dechlorination: If the sample contains residual chlorine, add ~80 mg of sodium thiosulfate per liter.[2]
-
Preservation: Acidify the sample to pH < 2 with concentrated sulfuric acid (H₂SO₄). This inhibits biodegradation of the phenols.[6] Store samples at 4°C and extract within 7 days of collection.[2]
-
Internal Standard Spiking: Before extraction, spike the 1-liter sample with an appropriate internal standard solution. 3,4,5-Trichlorophenol is a commonly used internal standard for this analysis.[7]
-
Liquid-Liquid Extraction (LLE):
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane (DCM).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the extracts.[6]
-
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.[6]
Derivatization: Enhancing Analyte Volatility
This protocol employs an in situ acetylation reaction using acetic anhydride. This reaction is efficient and converts the polar phenolic hydroxyl group (-OH) into a non-polar acetate ester group (-OCOCH₃), which is ideal for GC analysis.[8]
Caption: Acetylation of a chloromethylphenol to its more volatile ester.
Protocol 2: In Situ Acetylation
This procedure is performed directly in the aqueous sample prior to extraction, as described in methods like EPA 1653.[8]
-
Buffering: To a 1-liter aqueous sample, add a potassium carbonate (K₂CO₃) buffer to raise the pH to between 9 and 11.5.
-
Reagent Addition: Add 3 mL of acetic anhydride to the buffered sample.
-
Reaction: Stir or shake the sample for at least 5 minutes to ensure complete derivatization.
-
Extraction: Proceed immediately with the Liquid-Liquid Extraction as described in Protocol 1, Step 5, using hexane as the extraction solvent.[4][8]
-
Concentration: Concentrate the final dried extract to a volume of 1.0 mL under a gentle stream of nitrogen.
GC-MS Instrumental Analysis
The instrumental setup must be optimized for the separation and detection of the derivatized CMPs. The following parameters are a robust starting point and are based on established EPA methods and application notes.[9][10]
Table 1: Recommended GC-MS Operating Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 7890/5975 MSD or equivalent | A standard, reliable platform for environmental analysis. |
| Injection | 1 µL, Splitless Mode (1 min purge) | Maximizes analyte transfer to the column for trace-level detection.[9] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of derivatized analytes without thermal degradation.[10] |
| GC Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for this class of compounds.[10][11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. Constant flow maintains stable retention times. |
| Oven Program | Initial 60°C (hold 2 min), ramp 8°C/min to 300°C (hold 5 min) | Provides good separation of early-eluting isomers while ensuring elution of higher-boiling point compounds.[9] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing source contamination.[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching and compound identification.[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly increases sensitivity and selectivity by monitoring only characteristic ions for the target analytes.[12] |
Data Analysis: Identification and Quantification
Identification of a target analyte requires that two criteria be met:
-
The retention time of the peak in the sample must match that of a calibrated standard within a predefined window.
-
The relative abundances of the characteristic quantifier and qualifier ions must match those of the standard.[12]
Quantification is typically performed using the internal standard method. A calibration curve is generated by plotting the response factor (ratio of analyte peak area to internal standard peak area) against the concentration.
Table 2: Example Analytes, Retention Times, and Characteristic Ions (Post-Acetylation)
Note: Retention times (RT) are approximate and will vary based on the specific instrument and conditions. Ions shown are for the acetylated derivatives.
| Analyte | CAS No. | Approx. RT (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Chloro-2-methylphenol | 1570-64-5 | ~12.5 | 184 (M⁺) | 142, 107 |
| 4-Chloro-3-methylphenol | 59-50-7 | ~13.1 | 184 (M⁺) | 142, 107 |
| 2-Chloro-6-methylphenol | 87-64-9 | ~11.9 | 184 (M⁺) | 149, 142 |
| 2,4-Dichlorophenol | 120-83-2 | ~14.2 | 204 (M⁺) | 162, 164 |
| 2,4,6-Trichlorophenol | 88-06-2 | ~16.8 | 238 (M⁺) | 196, 198 |
Ion data is derived from typical fragmentation patterns and public databases like the NIST Chemistry WebBook.[13][14][15]
Quality Assurance and Control (QA/QC)
A robust QA/QC protocol is essential for generating legally defensible and scientifically valid data.
Table 3: Key QA/QC Checks and Acceptance Criteria
| QC Check | Purpose | Frequency | Acceptance Criteria |
| Method Blank | Assess contamination from reagents and lab environment. | One per analytical batch. | Target analytes should not be detected above the Method Detection Limit (MDL). |
| Laboratory Control Sample (LCS) | Verify the accuracy of the entire analytical process. | One per analytical batch. | Percent recovery should be within 70-130% of the true value.[12] |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | Evaluate matrix effects on analyte recovery and precision. | One MS/MSD pair per 20 samples. | Recovery and Relative Percent Difference (RPD) limits are typically defined by laboratory control charts or specific regulatory methods. |
| Internal Standard Response | Monitor for injection errors and matrix-induced signal suppression or enhancement. | All samples and standards. | Area counts should be within 50-200% of the calibration average. |
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive framework for the analysis of chlorinated methylphenols in environmental samples. By combining a proven liquid-liquid extraction technique with an efficient in situ acetylation derivatization, this protocol overcomes the inherent challenges of analyzing polar phenolic compounds by gas chromatography. Adherence to the specified instrumental parameters and rigorous quality control procedures will ensure the generation of high-quality, defensible data essential for regulatory compliance, environmental assessment, and industrial process monitoring.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. EPA. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Chlorophenols in Drinking Water Using GC/MS/MS. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 420.1: Phenols by Spectrophotometry. NEMI. Retrieved from [Link]
-
Lisec, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(3), 425-453. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). EPA. Retrieved from [Link]
-
Shree, U., et al. (2020). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Scientific Reports, 10(1), 1-13. Retrieved from [Link]
-
Dadfarnia, S., & Haji Shabani, A. M. (2010). Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography. Analytical Sciences, 26(10), 1159-1164. Retrieved from [Link]
-
Paragon Laboratories. (n.d.). Phenolic Compounds in Wastewater Analysis by EPA 625.1. Retrieved from [Link]
-
Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of AOAC International, 86(2), 394-402. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Method 528 Determination of Phenols in Drinking Water. EPA. Retrieved from [Link]
-
G-J. Qi, et al. (2022). Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry. Scientific Reports, 12(1), 1435. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of phenols to EPA 8040. Retrieved from [Link]
-
British Columbia Ministry of Environment & Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water - PBM. Retrieved from [Link]
-
Suteerapataranon, S., et al. (2013). Optimization of solid-phase extraction and solvent extraction of chlorophenols in water and sediment samples. Analytical Chemistry: An Indian Journal, 13(3), 104-109. Retrieved from [Link]
-
NCASI. (2007). Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14855, 4-Chloro-2-methylphenol. Retrieved from [Link]
-
He, J., & Liu, H. (2002). Quantitative structure retention relationship studies for predicting relative retention times of chlorinated phenols on gas chromatography. Journal of Environmental Sciences, 14(3), 418-422. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of chlorinated phenols. Retrieved from [Link]
-
Akyüz, M., & Ata, S. (2015). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Food Analytical Methods, 8(8), 2029-2037. Retrieved from [Link]
-
Prosen, H., & Zupančič-Kralj, L. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. Analytica Chimica Acta, 538(1-2), 87-96. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-chloro-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1653: Chlorinated Phenolics in Wastewater by in situ Acetylation and GC/MS. NEMI. Retrieved from [Link]
-
Tarasova, A., et al. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules, 29(1), 123. Retrieved from [Link]
-
Luong, J., & Spencer, P. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC North America, 30(4), 324-331. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]
-
Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Chromatographia, 60(5-6), 281-287. Retrieved from [Link]
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Derivatization of 4,5-Dichloro-2-methylphenol for gas chromatography
An Application Guide to the Gas Chromatographic Analysis of 4,5-Dichloro-2-methylphenol via Derivatization
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of this compound, a chlorinated phenolic compound of significant environmental and toxicological interest. Direct analysis of such polar compounds by gas chromatography (GC) is often hindered by poor peak shape, low volatility, and thermal instability. This document outlines two robust derivatization methodologies—silylation and acylation—to overcome these challenges, enabling sensitive and reproducible quantification by GC-Mass Spectrometry (GC-MS). The causality behind experimental choices, step-by-step workflows, and recommended GC-MS parameters are detailed for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction: The Rationale for Derivatization
This compound is a member of the chlorophenol family, compounds that are subject to regulatory monitoring due to their prevalence as industrial byproducts and their potential toxicity. Gas chromatography, particularly when coupled with mass spectrometry, is a cornerstone technique for the separation and quantification of such semi-volatile organic compounds.[1]
However, the direct GC analysis of polar analytes like phenols is problematic. The presence of the acidic hydroxyl (-OH) group leads to several analytical challenges:
-
Low Volatility: Strong intermolecular hydrogen bonding increases the boiling point, making it difficult to volatilize the analyte in the GC injector.[2][3]
-
Poor Peak Shape: The polar hydroxyl group can interact with active sites (silanol groups) on the GC column and liner, causing significant peak tailing and reducing resolution.[2]
-
Thermal Instability: Some phenolic compounds can degrade at the high temperatures required for GC analysis.[2]
Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen of the hydroxyl group with a less polar, more stable functional group.[2][4] This transformation increases analyte volatility and thermal stability while minimizing undesirable column interactions, ultimately leading to sharper, more symmetrical peaks and improved sensitivity.[5] The two most prevalent and effective strategies for phenols are silylation and acylation.[3][6]
Derivatization Strategies: A Mechanistic Overview
Silylation
Silylation is arguably the most common derivatization technique for GC analysis.[6] The process involves replacing the active hydrogen of the phenol's hydroxyl group with a non-polar trimethylsilyl (TMS) group.[7] This effectively masks the polar -OH group, reducing hydrogen bonding and increasing volatility. The general reactivity order for silylation is Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[2][8]
A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a powerful and widely used option for phenols.[5][8][9]
Acylation
Acylation converts the phenolic hydroxyl group into a more stable and less polar ester.[2] This is typically achieved by reacting the phenol with an acid anhydride or an acyl halide.[10] A key advantage of this method is the ability to introduce halogenated acyl groups (e.g., from trifluoroacetic anhydride or heptafluorobutyric anhydride). These derivatives are highly responsive to Electron Capture Detectors (ECD), offering exceptional sensitivity for trace analysis.[2][4][10] The resulting ester derivatives are also generally more stable to hydrolysis than their silyl counterparts.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol details the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether using BSTFA. The reaction is straightforward and the resulting mixture can often be injected directly into the GC system.
Causality of Choices:
-
Reagent: BSTFA is a strong silylating agent with volatile byproducts that do not typically interfere with chromatography.[6] The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst can accelerate the reaction, particularly for hindered phenols, although it is often not strictly necessary for unhindered ones.[5][7]
-
Solvent: Acetone is an excellent solvent choice as it has been shown to dramatically accelerate silylation reactions, allowing for quantitative derivatization in under a minute at room temperature in some cases.[9] Pyridine is another common choice as it can act as an acid scavenger.
-
Temperature & Time: Gentle heating (60-70°C) ensures the reaction proceeds to completion in a reasonable timeframe (30-60 minutes).[5][6][8]
Materials and Reagents:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or BSTFA with 1% TMCS
-
High-purity acetone (or pyridine)
-
2 mL screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
GC autosampler vials with inserts
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL). Transfer 100 µL of this solution to a 2 mL reaction vial. For samples extracted from a matrix, the final extract should be solvent-exchanged into acetone and concentrated.
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the reaction vial. The reagent is added in excess to drive the reaction to completion.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 60 minutes.[5]
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: Transfer the cooled, derivatized sample to a GC autosampler vial. The sample is now ready for GC-MS analysis. No work-up is required.
Workflow Visualization:
Protocol 2: Acylation using Acetic Anhydride
This protocol describes the conversion of this compound to its acetate ester. This method requires a simple work-up step to remove byproducts but yields a very stable derivative.
Causality of Choices:
-
Reagent: Acetic anhydride is an effective and readily available acylating agent. Pyridine is used as the solvent and also as a basic catalyst that neutralizes the acetic acid byproduct formed during the reaction.[2]
-
Work-up: A liquid-liquid extraction is necessary to remove the non-volatile pyridine and any remaining reagents or byproducts, which could otherwise interfere with the GC analysis. Anhydrous sodium sulfate is used to remove any residual water from the organic extract before analysis.[5]
Materials and Reagents:
-
This compound standard
-
Acetic Anhydride
-
High-purity pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
2 mL screw-cap reaction vials with PTFE-lined septa
-
Vortex mixer
-
Pasteur pipettes
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in pyridine in a 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and let it stand at room temperature for 30 minutes. Gentle heating (e.g., 60°C for 15 minutes) can be used to expedite the reaction.
-
Work-up (Quenching & Extraction): a. Carefully add 1 mL of dichloromethane to the reaction vial. b. Add 1 mL of saturated sodium bicarbonate solution to neutralize excess anhydride and the acetic acid byproduct. Cap and vortex gently (venting occasionally) for 1 minute. c. Allow the layers to separate. Using a Pasteur pipette, carefully transfer the bottom organic (DCM) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove residual water.
-
Analysis: Transfer the dried organic extract to a GC autosampler vial. The sample is now ready for analysis.
Workflow Visualization:
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following table provides a validated starting point for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform for environmental analysis. |
| Column | TG-5SilMS, DB-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) | Low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for phenols.[11] |
| Injector | Splitless Mode | Maximizes sensitivity for trace-level analysis.[11][12] |
| Injector Temp | 275°C | Ensures rapid volatilization of the derivatized analyte.[11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | A typical program that effectively separates a wide range of semi-volatile compounds.[11][13] |
| MS System | Agilent 5977 or equivalent | Industry-standard single quadrupole mass spectrometer. |
| Transfer Line | 300°C | Prevents condensation of the analyte before reaching the MS source.[11] |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Quad Temp | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, reproducible ionization energy creating a library-searchable fragmentation pattern. |
| Acquisition | Full Scan (m/z 50-400) and/or SIM | Full scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
Data Interpretation & Quality Control
-
Chromatographic Profile: Successful derivatization will result in a sharp, symmetrical chromatographic peak for the this compound derivative. Incomplete reactions may be indicated by the presence of a broad, tailing peak corresponding to the underivatized phenol at a later retention time.
-
Mass Spectra Confirmation: The identity of the derivative should be confirmed by its mass spectrum.
-
TMS Derivative: Expect to see a molecular ion (M+) and characteristic fragments corresponding to the loss of a methyl group (M-15).
-
Acetate Derivative: The mass spectrum will show a molecular ion (M+) and a prominent peak corresponding to the loss of a ketene molecule (M-42).
-
-
System Validation: It is crucial to analyze a derivatization blank (reagents and solvent only) to identify any potential interferences from the reagents or solvent impurities.[14] A derivatized calibration curve should be prepared to ensure linearity and accurate quantification.
Conclusion
Derivatization is an essential and powerful technique for the reliable analysis of this compound by gas chromatography. Both silylation with BSTFA and acylation with acetic anhydride are effective methods for increasing analyte volatility and improving peak shape. Silylation offers a simpler, more direct workflow, while acylation produces a highly stable derivative. The choice of method can be tailored to specific laboratory needs, instrumentation, and desired sensitivity. By following the detailed protocols and analytical conditions outlined in this guide, researchers can achieve accurate, reproducible, and sensitive measurements of this important environmental analyte.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Wang, M., & Lee, M. (Eds.). (2011). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In Handbook of Toxicology of Chemical Warfare Agents. Academic Press.
- Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
- Agilent Technologies, Inc. (2011). Analysis of phenols to EPA 8040.
- Agilent Technologies, Inc. (2011). Analysis of chlorinated phenols.
- Regis Technologies, Inc. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Regis Technologies, Inc. (n.d.). GC Derivatization.
- BenchChem. (2025). Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives.
- Groll, H., et al. (1997). GC Analysis of Chlorinated Hydrocarbons in Oil and Chlorophenols in Plant Extracts Applying Element-Selective Diode Laser Plasma Detection. Analytical Chemistry, 69(1), 123-128.
- Birkemeyer, C. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 61-81.
- Regis Technologies, Inc. (n.d.). Acylation Derivatization Reagents.
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
- University of California, Riverside Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
- U.S. Environmental Protection Agency. (2000).
- MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- U.S. Environmental Protection Agency. (2007).
- UCT, LLC. (n.d.). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS.
- Ye, X., et al. (2005). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry, 77(16), 5407-5413.
- National Environmental Methods Index. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography.
- BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
- Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using HPLC.
- Agilent Technologies, Inc. (2022). Advances in Food Testing & Environmental Analysis Application Compendium.
Sources
- 1. agilent.com [agilent.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
- 14. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Improving yield in the chlorination of 2-methylphenol
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the regioselective chlorination of 2-methylphenol (o-cresol).
The target molecule, 4-chloro-2-methylphenol (PCOC), is a critical intermediate for phenoxy herbicides (like MCPA and MCPP) and various antiseptic formulations[1]. However, traditional chlorination methods often yield a frustrating mixture of isomers. This guide is designed to move your workflow away from outdated, low-yield empirical methods and toward highly controlled, self-validating catalytic systems.
Below, you will find our diagnostic workflows, mechanistic FAQs, quantitative benchmarks, and a field-proven protocol to maximize your para-selective yield.
Diagnostic Troubleshooting Workflow
Before diving into specific chemical modifications, use the following logic tree to audit your current experimental setup.
Diagnostic workflow for resolving low yield and poor regioselectivity in o-cresol chlorination.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my para/ortho ratio so low when using standard chlorine (Cl₂) gas? The Causality: In o-cresol, both the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, activating the aromatic ring. The -OH group is a powerful ortho/para director. Because Cl₂ gas generates a relatively small electrophile (Cl⁺), it easily attacks the sterically accessible ortho position (C6), driven purely by electronic effects[1]. This results in a high proportion of the undesired 6-chloro-2-methylphenol isomer, drastically reducing your yield of the target 4-chloro isomer.
Q2: How do I shift the regioselectivity exclusively to the para position (C4)? The Causality: You must manipulate steric hindrance. By switching your chlorinating agent to sulfuryl chloride (SO₂Cl₂) and introducing a dual-catalyst system—specifically a Lewis acid (e.g., AlCl₃) paired with a cyclic or polymeric sulfide (e.g., tetrahydrothiopyran)—you fundamentally change the nature of the electrophile[2]. The sulfur co-catalyst reacts with SO₂Cl₂ and AlCl₃ to form a massive chlorosulfonium complex. This bulky electrophile physically cannot fit into the crowded C6 ortho pocket flanked by the hydroxyl group, forcing the chlorination almost entirely to the unhindered C4 para position[3].
Q3: Which sulfur co-catalysts provide the highest yield? The Causality: The architecture of the sulfide dictates the bulkiness of the intermediate. Simple dialkyl sulfides (like diphenyl sulfide) improve the para/ortho ratio to ~19. However, cyclic sulfides like unsubstituted tetrahydrothiopyran have been shown to achieve a 96% yield with an exceptional para/ortho ratio of 45.7[2]. For industrial scaling, poly(alkylene sulfide)s with shorter spacer groups are highly recommended, pushing para-selectivity yields up to 97%[4].
Q4: My reaction is generating 4,6-dichloro-2-methylphenol. How do I prevent over-chlorination? The Causality: Dichlorination is a symptom of thermal runaway or stoichiometric imbalance. The first chlorination at the para position deactivates the ring slightly, creating an activation energy barrier for the second chlorination. If your reaction temperature exceeds 25°C, or if SO₂Cl₂ is added too rapidly, the system gains enough kinetic energy to overcome this barrier, leading to ortho-chlorination of the already para-chlorinated product[1]. Strict thermal control (15–20°C) is mandatory.
Quantitative Catalyst Benchmarking
To aid in your experimental design, the following table summarizes the causal impact of different catalytic systems on the yield and regioselectivity of o-cresol chlorination based on recent literature[2][3][4][5].
| Chlorinating Agent | Catalyst System | Yield of 4-Chloro Isomer (%) | Para/Ortho Ratio | Mechanistic Advantage |
| Cl₂ Gas | None (Uncatalyzed) | ~60 - 70% | ~3.4 | None. Small electrophile leads to poor selectivity. |
| SO₂Cl₂ | AlCl₃ + Diphenyl Sulfide | 94.0% | 19.0 | Moderate steric hindrance prevents C6 attack. |
| SO₂Cl₂ | AlCl₃ + 1,2-Dithiocane | 95.0% | 20.6 | Cyclic structure increases electrophile bulk. |
| SO₂Cl₂ | AlCl₃ + Tetrahydrothiopyran | 96.0% | 45.7 | Optimal cyclic geometry for maximum steric exclusion. |
| SO₂Cl₂ | AlCl₃ + Poly(alkylene sulfide)s | 97.0% | >50.0 | Polymeric network creates extreme steric micro-environment. |
Mechanistic Pathway
Understanding the formation of the active electrophile is critical for troubleshooting catalyst failures. The diagram below illustrates how the reagents interact to enforce regioselectivity.
Mechanism of para-selective chlorination using a bulky sulfur-Lewis acid electrophilic complex.
Self-Validating Experimental Protocol: High-Yield para-Selective Chlorination
This protocol utilizes a built-in self-validating feedback loop. By monitoring gas evolution and thermal shifts, the system confirms its own progress without requiring immediate intermediate sampling.
Reagents Required:
-
o-Cresol (1.0 equivalent)
-
Sulfuryl Chloride (SO₂Cl₂) (1.05 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.05 equivalents)
-
Tetrahydrothiopyran (0.05 equivalents)
-
Dichloromethane (DCM) (Anhydrous solvent)
Step-by-Step Methodology:
-
System Purging & Setup (Moisture Validation):
-
Assemble a dry 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, a thermometer, and a gas outlet routed to an alkaline scrubber (to neutralize SO₂ and HCl).
-
Purge the system with dry Nitrogen for 15 minutes. Validation: SO₂Cl₂ reacts violently with moisture; a thoroughly purged system will prevent premature degradation of the chlorinating agent into sulfuric and hydrochloric acids.
-
-
Catalyst Complexation:
-
Charge the flask with o-cresol, anhydrous DCM, AlCl₃, and tetrahydrothiopyran.
-
Stir at room temperature for 10 minutes. Validation: The solution will transition to a pale yellow/amber color, visually confirming the coordination of the Lewis acid with the sulfide and phenol.
-
-
Controlled Electrophilic Addition (Thermal Validation):
-
Cool the reaction vessel to strictly 15°C using an ice-water bath.
-
Begin dropwise addition of SO₂Cl₂ via the addition funnel over a period of 2 hours.
-
Validation: Maintain the temperature between 15°C and 20°C. If the temperature spikes above 20°C, halt addition immediately. Exceeding this threshold provides the kinetic energy required for undesired ortho-chlorination (yielding 4,6-dichloro-2-methylphenol).
-
-
Maturation & Degassing (Completion Validation):
-
Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (22°C) for an additional 2 hours.
-
Validation: The reaction generates equimolar amounts of SO₂ and HCl gas. The physical cessation of bubbling in your alkaline scrubber is a direct, self-validating cue that the SO₂Cl₂ has been fully consumed and the reaction has reached completion.
-
-
Quenching & Isolation:
-
Quench the reaction by slowly pouring the mixture over crushed ice to destroy any residual AlCl₃ complex.
-
Separate the organic DCM layer, wash twice with distilled water, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield crude 4-chloro-2-methylphenol. Due to the >45:1 para/ortho selectivity, the product typically achieves >96% purity without the need for complex fractional distillation[1][2].
-
References
Sources
- 1. Buy 4-Chloro-2-methylphenol | 1570-64-5 [smolecule.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 4,5-Dichloro-o-cresol Reactions
Welcome to the Advanced Technical Support Center for drug development professionals and synthetic chemists. 4,5-Dichloro-o-cresol (4,5-dichloro-2-methylphenol) is a highly functionalized building block, but its unique substitution pattern presents severe steric and electronic challenges.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome the steric shielding of the ortho-methyl group and the "buttressing effect" of the adjacent halogens.
Module 1: O-Alkylation & Etherification (The Ortho-Methyl Shielding)
FAQ: Why is the yield of my Williamson ether synthesis consistently below 40%?
The Causality: The classical Williamson ether synthesis relies on an SN2 mechanism. In 4,5-dichloro-o-cresol, the methyl group at the ortho position (C2) creates a physical steric shield around the phenoxide oxygen at C1. This restricts the approach trajectory of the electrophile (alkyl halide), drastically lowering the rate of the SN2 reaction. Furthermore, the electron-withdrawing nature of the two chlorine atoms at C4 and C5 reduces the inherent nucleophilicity of the phenoxide oxygen.
The Solution: Transition from classical homogeneous conditions to Phase-Transfer Catalysis (PTC). PTC utilizes a lipophilic quaternary ammonium salt to transport the deprotonated phenoxide into the organic phase as a "naked" ion pair. Stripped of its tight aqueous hydration shell, the phenoxide's nucleophilicity is dramatically enhanced, effectively compensating for the steric hindrance and allowing for milder reaction conditions[1].
Quantitative Data: O-Alkylation Method Comparison
| Method | Base / Catalyst | Solvent System | Temp (°C) | Interfacial Mixing | Yield (%) |
| Traditional Williamson | K₂CO₃ | Acetone | 56 (Reflux) | N/A (Homogeneous) | 35 - 45 |
| Polar Aprotic Base | Cs₂CO₃ | DMF | 60 | N/A (Homogeneous) | 70 - 80 |
| Phase-Transfer Catalysis | 50% NaOH / TBAB | Toluene / H₂O | 80 | > 800 rpm | 85 - 95 |
Self-Validating Protocol: Phase-Transfer Catalyzed O-Alkylation
This protocol includes built-in checkpoints to ensure the system is reacting as intended at every stage.
-
Phenoxide Formation & Validation:
-
Action: Dissolve 1.0 eq of 4,5-dichloro-o-cresol in toluene. Add 0.05 eq of tetrabutylammonium bromide (TBAB). Slowly add 3.0 eq of 50% aqueous NaOH.
-
Validation Checkpoint: The organic layer must transition to a distinct yellow/orange hue. If the solution remains colorless, deprotonation has failed; verify the NaOH concentration and phase separation.
-
-
Electrophile Addition & Kinetic Control:
-
Action: Heat the biphasic mixture to 80°C. Add 1.2 eq of the alkyl halide dropwise over 30 minutes. Maintain vigorous stirring (>800 rpm).
-
Causality: High shear stirring is critical to maximize the interfacial surface area, which is the rate-limiting physical step for the phase-transfer cycle.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2) after 4 hours. The lower Rf phenol spot must disappear. If the reaction stalls at ~50% conversion, increase stirring speed rather than adding more catalyst.
-
-
Quench & Purity Verification:
-
Action: Cool to room temperature, separate the phases. Wash the organic layer with 1M NaOH, followed by brine.
-
Validation Checkpoint: Perform a ferric chloride (FeCl₃) test on a drop of the organic layer. A negative result (no purple/green color) validates the complete removal of unreacted phenolic starting material.
-
Workflow for Phase-Transfer Catalyzed O-Alkylation of 4,5-dichloro-o-cresol.
Module 2: Electrophilic Aromatic Substitution (EAS) Regioselectivity
FAQ: How can I improve the regioselectivity and yield of EAS at the C6 position?
The Causality: Electrophilic aromatic substitution typically targets the positions ortho and para to the activating hydroxyl group. In 4,5-dichloro-o-cresol, the para position (C4) is blocked. The available ortho position is C6. However, C6 is flanked by the hydroxyl group (C1) and the bulky chlorine atom (C5). The adjacent chlorine and methyl groups exert a "buttressing effect"—a phenomenon where adjacent bulky groups compress the bond angles of their neighbors, effectively increasing the steric bulk over the unsubstituted positions[2]. This makes the formation of the Wheland intermediate at C6 energetically demanding.
The Solution: Do not attempt to overcome the activation energy barrier by increasing the temperature, as this will lead to oxidative degradation of the electron-rich phenol ring. Instead, use a highly reactive, less sterically demanding electrophile (e.g., acetyl nitrate instead of a standard nitronium ion) under strict kinetic control (0–5°C).
Quantitative Data: Regioselectivity in Nitration
| Reagent System | Electrophile | Temp (°C) | C6-Nitration Yield (%) | C3-Nitration Yield (%) | Byproduct Profile |
| HNO₃ / H₂SO₄ | NO₂⁺ | 25 | 40 | < 5 | High (Oxidation/Poly-nitration) |
| HNO₃ / Ac₂O | AcONO₂ | 0 - 5 | 75 | < 2 | Low (Trace oxidation) |
Self-Validating Protocol: Regioselective C6-Nitration
-
Electrophile Generation:
-
Action: In a dry flask, mix 1.1 eq of fuming HNO₃ with acetic anhydride at 0°C to generate acetyl nitrate.
-
Validation Checkpoint: The solution must remain strictly colorless. A yellow tint indicates NO₂ radical formation (oxidation). Discard and restart if yellow.
-
-
Substrate Addition:
-
Action: Add a solution of 4,5-dichloro-o-cresol in glacial acetic acid dropwise. Maintain internal temperature below 5°C.
-
Validation Checkpoint: Monitor the internal thermometer. An exotherm >5°C indicates runaway poly-substitution or oxidation. Adjust the addition rate accordingly.
-
-
Isolation & Verification:
-
Action: Pour the mixture over crushed ice.
-
Validation Checkpoint: A precipitate should form immediately. Filter and analyze via GC-MS. A single major peak validates successful regiocontrol over the sterically blocked C3 position.
-
Troubleshooting Logic Tree for Electrophilic Aromatic Substitution at Position 6.
Module 3: Structural Steric Map
To successfully design functionalization routes for 4,5-dichloro-o-cresol, researchers must visualize the compounding steric clashes and buttressing effects that dictate its reactivity. The diagram below maps the specific spatial conflicts.
Steric Hindrance and Buttressing Effects in 4,5-dichloro-o-cresol.
References
- Title: Handout # 26: chemical structure: ortho-cresol (o-cresol), meta ...
- Source: benchchem.
- Source: researchgate.
Sources
Technical Support Center: Purification of Dichloro-cresol Mixtures
Welcome to the technical support center for handling complex phenolic mixtures. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted o-cresol from its dichlorinated derivatives. Our focus is on explaining the fundamental principles behind the separation techniques to empower you to adapt and optimize these methods for your specific experimental needs.
Section 1: Understanding the Separation Challenge
The primary difficulty in this purification lies in separating molecules with similar structures. However, the addition of two chlorine atoms to the o-cresol ring significantly alters key physical and chemical properties. Understanding these differences is the foundation for a successful separation strategy.
Below is a summary of the critical physical properties for o-cresol and its most common dichlorinated derivative, 4,6-dichloro-o-cresol.
| Property | o-Cresol | 4,6-Dichloro-o-cresol | Rationale for Separation |
| Molecular Weight | 108.14 g/mol | 177.02 g/mol [1] | Significant mass difference. |
| Boiling Point (atm) | ~191 °C[2] | ~225-232 °C[3][4][5] | Large difference (>30°C) makes fractional distillation highly effective. |
| Acidity (pKa) | ~10.3[2][6] | ~9.7 (for mono-chloro derivative)[7]; Estimated <9.0 | Significant acidity difference allows for selective separation via acid-base extraction. |
| Solubility (Water) | 20-31 g/L[2][6] | Poorly soluble | Solubility of the neutral forms is low, but the deprotonated salt form is highly soluble. |
| Physical State (RT) | Solid (Melting Point ~31°C)[2] | Solid (Melting Point ~52-56°C)[4][8] | Both are solids, requiring dissolution for most methods. |
Section 2: Method Selection Guide & FAQs
Choosing the right purification method depends on your specific goals, including the scale of your experiment, the required final purity, and the equipment available.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for separating grams to kilograms of material? A1: For bulk separations, Vacuum Fractional Distillation is the most direct and efficient method. The boiling point difference of over 30°C between o-cresol and its dichlorinated derivatives is substantial, allowing for excellent separation with a standard vacuum distillation setup.[9][10]
Q2: I need to remove trace amounts of o-cresol to achieve >99.5% purity. What method is best? A2: For achieving very high purity, Selective Alkaline Extraction is superior. This chemical method exploits the significant difference in acidity (pKa) between the two compounds. By using a carefully chosen weak base, you can selectively convert the more acidic dichlorocresols into their water-soluble salts, leaving the less acidic o-cresol behind in the organic phase.[11][12] For analytical confirmation of purity, High-Performance Liquid Chromatography (HPLC) is the standard.[13][14]
Q3: Can I use chromatography for this separation? A3: Yes, preparative column chromatography (using silica gel) or preparative HPLC can provide excellent separation. However, these methods are typically best suited for smaller, lab-scale purifications (milligrams to a few grams) due to solvent consumption and lower throughput compared to distillation or extraction.[15][16]
Q4: How do I decide which method to use? A4: Use the following decision workflow to guide your choice.
Materials:
-
Crude dichloro-cresol / o-cresol mixture
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
5% aqueous Sodium Hydroxide (NaOH) solution (optional, for full extraction)
-
Dilute Hydrochloric Acid (HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude mixture in approximately 10 volumes of an organic solvent like dichloromethane in a separatory funnel.
-
First Extraction: Add an equal volume of 5% aqueous sodium bicarbonate solution. Cap the funnel and invert gently several times, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (containing the sodium salt of dichlorocresol) into a clean flask. The upper organic layer contains the unreacted o-cresol.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times to ensure complete removal of the dichlorocresol. Combine all aqueous extracts.
-
Isolate o-Cresol: Wash the remaining organic layer with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield purified o-cresol.
-
Regenerate Dichloro-cresol: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add dilute HCl until the solution is acidic (pH < 2, check with pH paper). The purified dichlorocresol will precipitate out as a solid or oil.
-
Isolate Dichloro-cresol: If a solid precipitates, it can be collected by vacuum filtration. If it separates as an oil, extract it back into a fresh portion of organic solvent, wash, dry, and evaporate the solvent.
Section 5: Safety First - Handling Phenolic Compounds
WARNING: o-Cresol and its chlorinated derivatives are toxic, corrosive, and can be rapidly absorbed through the skin. [17][18][19]Always handle these chemicals with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended. Standard latex or nitrile gloves are NOT sufficient.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Lab Coat: A chemically resistant lab coat or apron must be worn. Ensure clothing is clean and changed daily. [17]* Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention. An emergency shower should be readily accessible. [18] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [18]* Waste Disposal: All solid and liquid waste containing these compounds must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.
-
References
-
o-Cresol - Wikipedia. [Link]
-
Cas 95-48-7,o-Cresol - LookChem. [Link]
-
Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203) - Oregon OSHA. [Link]
-
3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem. [Link]
-
Common Name: 2-CHLOROPHENOL HAZARD SUMMARY - NJ.gov. [Link]
-
HPLC-fluorescence Determination of Chlorocresol and Chloroxylenol in Pharmaceuticals - ScienceDirect. [Link]
-
Safety Data Sheet: 3-Chlorophenol - Carl ROTH. [Link]
-
Extraction with acid and alkaline - One Part of Chemistry. [Link]
-
What is the acidic strength order of o-cresol, p-cresol, m-cresol and phenol? - Quora. [Link]
-
HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals - PubMed. [Link]
- US Patent for Separation of phenols - Google P
-
Separation and determination of cresol isomers (Ortho, Meta, Para) - International Journal of Chemical Studies. [Link]
-
Acid-alkaline Extraction Experiment | UKEssays.com. [Link]
-
How are 2 acids having a different pH of 2 and 5 separated by solvent extraction techniques? - Quora. [Link]
-
4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5 - OECD Existing Chemicals Database. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Chromatographic Determination of Chlorophenols. [Link]
-
Increasing pKa values of o−, m− and p− cresols is - Infinity Learn. [Link]
-
Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column - Taylor & Francis. [Link]
-
2,4-Dichloro-6-methylphenol - CAS Common Chemistry. [Link]
-
Dichloromethane with Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. [Link]
- US Patent for Process for separating off phenol from a mixture thereof with a cresol - Google P
-
46-Dichloro-O-Cresol 98.0%(GC) | PureSynth. [Link]
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4,6-Dichloro-o-cresol >98.0%(GC) - CAS 1570-65-6 - Şahinler Kimya. [Link]
- US Patent for Process for the production of phenol - Google P
-
Phenol Production | PDF | Chlorine | Distillation - Scribd. [Link]
-
Phenol, 3,5-dichloro- - NIST WebBook. [Link]
-
Chemical Properties of Phenol, 2,6-dichloro-4-(1-methylpropyl)- (CAS 34593-74-3). [Link]
-
2,4-Dichloro-6-methylphenol | C7H6Cl2O | CID 15292 - PubChem. [Link]
-
1,2-Dichloropropane with Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. [Link]
-
Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking | Britannica. [Link]
-
Process Design and Techno-Economic Analysis of Heat Pump-Assisted Distillation for Crude Phenol Separation - MDPI. [Link]
-
2,6-Dichloro-4-methylphenol | C7H6Cl2O | CID 17077 - PubChem. [Link]
-
2,6-Dichloro-4-methylphenol - Common Chemistry - CAS.org. [Link]
-
Use of Solubility Parameter to Design Dry Suspension of Cefaclor as a Dual Pack System. [Link]
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Resolving co-elution of dichlorophenol isomers in chromatography
A Guide to Resolving Chromatographic Co-elution
Welcome to the technical support resource for scientists and researchers facing challenges with the chromatographic separation of dichlorophenol (DCP) isomers. This guide is designed by application scientists to provide in-depth, field-proven insights and systematic troubleshooting strategies. We will explore the root causes of co-elution and provide actionable protocols for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) systems.
Frequently Asked Questions (FAQs)
Q1: Why do my dichlorophenol isomers co-elute?
Dichlorophenol isomers are notoriously difficult to separate due to their profound structural similarities. There are six positional isomers (2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP), each with the same molecular weight and elemental formula (C₆H₄Cl₂O). Their close boiling points and similar polarities mean they behave almost identically in many chromatographic systems, leading to incomplete separation, or co-elution. For instance, 2,4-DCP and 2,5-DCP are particularly challenging to resolve by fractional distillation due to their very close boiling points[1]. The subtle differences in the position of the chlorine atoms on the phenol ring govern their interaction with the stationary and mobile phases, and exploiting these small differences is the key to achieving resolution[2].
Q2: I'm seeing a single, distorted peak. How can I confirm it's co-elution?
Confirming co-elution is the critical first step before modifying your method. A perfectly symmetrical peak can still hide multiple components[3].
-
Visual Inspection : The most obvious sign is peak asymmetry, such as a "shoulder" or a split top. A shoulder is a distinct discontinuity, whereas peak tailing is a more gradual, exponential decline[3][4].
-
Diode Array Detector (DAD/PDA) Analysis (HPLC) : A DAD acquires multiple UV-Vis spectra across the peak's width. By using the "peak purity" function in your software, you can compare these spectra. If the spectra differ from the upslope to the downslope of the peak, it indicates the presence of more than one compound[3][4].
-
Mass Spectrometry (MS) Analysis (GC/HPLC) : An MS detector is a powerful tool for this purpose. By taking mass spectra at different points across the peak, you can check for changes in the fragmentation pattern or the presence of different ions. A shifting ion ratio or different mass spectra across the peak profile is a strong indicator of co-elution[4][5].
Q3: What are the first system checks I should perform before changing my method?
Before making significant changes to your chromatographic method, it's essential to ensure your system is performing optimally. Apparent co-elution can often be caused by system issues that lead to peak broadening.
-
Column Health : A contaminated or degraded column is a common culprit. Check for high backpressure or peak tailing on known standards. If necessary, flush the column with a strong solvent or replace it[6].
-
Extra-Column Volume : Minimize the length and diameter of all tubing between the injector, column, and detector to reduce peak broadening that can mask separation[6].
-
Injector and Inlet (GC) : A contaminated injector liner in a GC can cause peak distortion. Regular replacement is crucial for robust methods[7].
-
Injection Solvent (HPLC) : Dissolving your sample in a solvent stronger than your initial mobile phase can cause peak distortion and broadening. Whenever possible, use the initial mobile phase as your sample solvent[6].
Troubleshooting Guide 1: Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds like dichlorophenols. However, achieving baseline resolution of all six isomers requires careful optimization of the stationary phase and temperature conditions.
Problem: Poor resolution between dichlorophenol isomers, especially 2,4-DCP and 2,5-DCP.
The primary goal is to enhance the selectivity (α) of the separation by manipulating the interactions between the analytes and the stationary phase.
Solution A: Stationary Phase Selection
The choice of stationary phase is the most critical factor in GC separations. The elution order of DCP isomers can change dramatically based on the column chemistry.
-
Standard Non-Polar and Intermediate-Polarity Phases : On common silicone-based phases like those containing phenylmethylpolysiloxane (e.g., 5% phenyl), the elution order often follows the boiling points of the isomers[8]. This typically provides some separation but may not resolve critical pairs like 2,4- and 2,5-DCP.
-
Specialty Phases for Isomer Separations : To resolve structurally similar isomers, phases that offer different interaction mechanisms are required.
-
Crown Ethers : Stationary phases containing crown ethers, such as dibenzo-18-crown-6, have shown excellent results for separating all six dichlorophenol isomers. These phases separate based on the ability of the isomers to fit into the crown ether cavity, providing unique selectivity that is different from boiling point-based elution[8].
-
Liquid Crystalline Phases : These phases provide separation based on the shape and rigidity of the analyte molecules. They are highly effective for positional isomer separations and can resolve isomers that are difficult to separate on conventional phases[9].
-
| Stationary Phase Type | Primary Separation Mechanism | Suitability for DCP Isomers |
| Phenylmethylpolysiloxane (e.g., 5% Phenyl) | Boiling Point / van der Waals forces | Moderate; may not resolve critical pairs. |
| Polyethylene Glycol (PEG) / "WAX" | Polarity / Hydrogen Bonding | Good for phenols, but may still have co-elution issues. |
| Crown Ether (e.g., Dibenzo-18-crown-6) | Host-Guest Inclusion / Shape Selectivity | Excellent ; reported to resolve all six isomers[8]. |
| Liquid Crystalline | Molecular Shape / Rigidity | Excellent ; designed for difficult positional isomer separations[9]. |
Solution B: Temperature Programming Optimization
Temperature programming, where the column oven temperature is increased during the run, is crucial for analyzing mixtures with a range of boiling points.[10][11]
-
Isothermal vs. Gradient : An isothermal (constant temperature) method is rarely sufficient for all six DCP isomers. A temperature gradient program allows for the separation of both low and high-boiling isomers in a single run with good peak shape[12].
-
Optimizing the Ramp Rate : The rate at which you increase the temperature directly affects resolution.
-
Slower Ramp Rate : A slower temperature ramp (e.g., 5-10 °C/min) increases the time analytes spend interacting with the stationary phase, which generally improves resolution, especially for closely eluting peaks[13]. However, this leads to longer run times and broader peaks.
-
Faster Ramp Rate : A faster ramp reduces analysis time but can cause peaks to elute closer together, decreasing resolution[10][14].
-
A good starting point for optimization is a ramp rate of 10 °C per column hold-up time[15].
Solution C: Derivatization
For compounds with active hydroxyl (-OH) groups like phenols, derivatization is a powerful strategy to improve chromatographic behavior and alter selectivity. This process involves chemically modifying the analyte before injection.
-
Why Derivatize?
-
Improves Peak Shape : The polar -OH group can interact with active sites in the GC system, causing peak tailing. Derivatization masks this group, leading to sharper, more symmetrical peaks.
-
Increases Volatility : Converting the phenol to an ether or ester derivative can improve its volatility, allowing for elution at lower temperatures.
-
Alters Selectivity : Most importantly, derivatization changes the chemical nature of the isomers, which can significantly alter their relative retention times and resolve co-elution[16].
-
Common derivatization methods include acetylation (using acetic anhydride) or silylation (using reagents like BSTFA)[16][17][18].
This protocol describes a common method for converting dichlorophenols into their more volatile acetate derivatives.
-
Sample Preparation : To a 1 mL aliquot of your sample extract (in a suitable solvent like hexane), add a known amount of internal standard (e.g., 4-bromophenol).
-
Reagent Addition : Add 100-250 µL of acetic anhydride and a small amount of a base catalyst like potassium carbonate (K₂CO₃) or pyridine[17][18][19]. The base neutralizes the acetic acid byproduct.
-
Reaction : Vortex the mixture for 1-2 minutes and allow it to react at room temperature or with gentle heating (e.g., 60 °C) for 5-15 minutes.
-
Quenching & Extraction : Add water to quench the excess acetic anhydride. The acetylated derivatives will remain in the organic layer.
-
Analysis : Inject an aliquot of the organic layer into the GC-MS system.
Troubleshooting Guide 2: High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally sensitive samples, reversed-phase HPLC is the method of choice. Resolution is typically manipulated by adjusting the mobile phase composition and selecting an appropriate stationary phase.
Problem: Co-elution of DCP isomers on a standard C18 column.
A C18 column separates primarily based on hydrophobicity. Since the DCP isomers have very similar hydrophobicity, a C18 column may not provide sufficient selectivity.
Solution A: Stationary Phase Selectivity
When a C18 column fails, switching to a stationary phase with a different separation mechanism is the most effective solution[5].
-
Pentafluorophenyl (PFP) Columns : PFP phases are highly recommended for separating halogenated aromatic compounds like dichlorophenols. The highly electronegative fluorine atoms on the stationary phase provide unique electronic interactions, including dipole-dipole and π-π interactions, that are different from the hydrophobic interactions of a C18 phase. This often results in enhanced selectivity for positional isomers[20][21].
-
Cyclodextrin-Bonded Columns : Columns with β-cyclodextrin bonded to the stationary phase can separate isomers based on their ability to form inclusion complexes. The resolution depends on how well each isomer fits into the hydrophobic cavity of the cyclodextrin molecule[2].
Solution B: Mobile Phase Optimization
The mobile phase is a powerful tool for manipulating selectivity in HPLC[22][23].
-
Organic Modifier : The choice between acetonitrile and methanol can significantly impact selectivity. Due to their different chemical properties (acetonitrile acts as a dipole, while methanol is a hydrogen-bond donor/acceptor), switching from one to the other can alter the elution order and resolve co-eluting peaks[23][24].
-
Mobile Phase pH : Dichlorophenols are weakly acidic. The pH of the mobile phase relative to their pKa will determine whether they are in their neutral (protonated) or anionic (deprotonated) form.
-
At a low pH (e.g., pH 2.5-3, using formic or phosphoric acid), the phenols will be fully protonated and more retained on a reversed-phase column[23][25].
-
Operating at a pH close to the pKa can cause peak splitting and poor reproducibility. It is best to work at a pH at least 1.5-2 units away from the analyte pKa.
-
-
Mobile Phase Additives: Cyclodextrins : An advanced technique is to add β-cyclodextrin directly to the mobile phase[2][26]. The cyclodextrin forms inclusion complexes with the dichlorophenol isomers in the mobile phase. The strength of this complexation varies for each isomer, altering their apparent hydrophobicity and interaction with the C18 stationary phase, which can dramatically improve separation[2].
| Parameter | Symptom | Primary Action |
| Capacity Factor (k') | Peaks elute too early (k' < 2), near the void volume. | Weaken the mobile phase (e.g., decrease % acetonitrile in RP-HPLC) to increase retention and interaction time.[3] |
| Efficiency (N) | Peaks are broad and poorly defined, even if they are separated. | Improve column efficiency. This may mean replacing an old column, reducing extra-column volume, or optimizing the flow rate.[4][6] |
| Selectivity (α) | Peaks have good shape and retention but are not separated (α ≈ 1). | This is a chemistry problem. You must change the interactions by modifying the mobile phase (solvent type, pH) or, more effectively, changing the stationary phase (e.g., C18 to PFP).[5] |
References
-
Guillaume, Y. C., Peyrin, E., & Villet, A. (2000). Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with ß-Cyclodextrin. Journal of Chromatographic Science, 38(1), 9-14. [Link]
- Morin, N., et al. (2000). Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with β-Cyclodextrin.
-
ResearchGate. The six dichlorophenol isomer structures. ResearchGate. [Link]
- Google Patents. (1998). Process for the separation of dichlorophenol isomers.
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-203.
- Ye, B., et al. (2005). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry, 77(16), 5407-5413.
-
Pena, A., et al. (1998). Chiral high-performance liquid chromatography and gas chromatography of the stereoisomers of hexyl 2,5-dichlorophenyl phosphoramidate. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 313-320. [Link]
- Wang, J., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Chinese Journal of Analytical Chemistry, 40(11), 1709-1713.
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex. [Link]
- Restek. (2013).
-
ResearchGate. (2014). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Cheng, C. H., et al. (2014). Simultaneous derivatization and extraction of chlorophenols in water samples with up-and-down shaker-assisted dispersive liquid-liquid microextraction coupled with gas chromatography/mass spectrometric detection. Journal of Chromatography A, 1334, 169-174. [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Hidetoshi, Y., & Yoshihito, N. (1983). Separation of Dichlorophenol Isomers by Gas=Liquid Chromatography. The Analyst, 108(1291), 1291-1294. [Link]
-
Li, D., et al. (2017). Determination of chlorophenols in sediment using ultrasonic solvent extraction followed by solid-phase extraction, derivatization, and GC-MS analysis. Water Quality Research Journal, 52(2), 90-98. [Link]
- Amari, P., et al. (2023). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization. International Journal of Science and Research Archive, 9(2), 227-236.
-
SIELC Technologies. (2018). Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Fattahi, N., et al. (2013). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Food Analytical Methods, 7, 614-621. [Link]
- Shimadzu. Liquid Chromatography Troubleshooting Guide. Shimadzu.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
ALWSCI. (2023). What Is Temperature Programming in Gas Chromatography? ALWSCI. [Link]
- CHROMacademy. (2020). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC Europe, 33(11), 585.
- Thermo Fisher Scientific. (2015).
- Sci-Fed. (2020).
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. Phenomenex. [Link]
-
LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Theseus. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]
- Phenomenex. Troubleshooting Guide. Phenomenex.
- Krupcik, J., et al. (2001). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 55(5), 275-290.
-
Gaber, Y., et al. (2006). Combination of liquid-phase hollow fiber membrane microextraction with gas chromatography-negative chemical ionization mass spectrometry for the determination of dichlorophenol isomers in water and urine. Journal of Chromatography A, 1124(1-2), 155-162. [Link]
- Dworkin, J. P. (2011). Chromatographic Co-elution. In: Gargaud, M., et al. Encyclopedia of Astrobiology. Springer, Berlin, Heidelberg.
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Handling corrosive properties of 4,5-Dichloro-2-methylphenol in the lab
Welcome to the Technical Support Center for handling 4,5-Dichloro-2-methylphenol (CAS: 52780-67-3) . As a lipophilic, halogenated phenolic compound, this chemical presents severe corrosive and systemic toxicity risks[1][2]. This guide provides drug development professionals and researchers with field-proven troubleshooting strategies, self-validating protocols, and emergency response frameworks to ensure laboratory safety and experimental integrity.
Section 1: The Causality of Corrosion (Mechanism of Action)
To handle this compound safely, one must understand why it is uniquely hazardous. Unlike simple inorganic acids that cause surface-level coagulation necrosis, chlorophenols are highly lipophilic. They rapidly dissolve the lipid bilayer of the stratum corneum, allowing deep tissue penetration[3]. Once inside the tissue, the acidic hydroxyl group releases hydrogen ions, leading to protein denaturation and cell death, while the lipophilic aromatic ring facilitates systemic capillary uptake, potentially causing cardiac arrhythmias and central nervous system depression[3][4].
Biochemical pathway of tissue corrosion and systemic toxicity by chlorophenols.
Section 2: Troubleshooting Guide - Experimental Workflows
Issue 1: Rapid degradation or permeation of standard laboratory gloves.
-
Symptom: Unexplained skin irritation, chemical odor on hands, or visible swelling/discoloration of nitrile gloves during handling.
-
Causality: Standard nitrile gloves (typically 0.10 - 0.15 mm thick) offer poor resistance to halogenated phenols. The lipophilic nature of the chlorocresol acts as a solvent, plasticizing the nitrile polymer and leading to breakthrough times of less than 10 minutes[5][6].
-
Resolution: Immediately upgrade hand protection. Use Neoprene (minimum 0.25 mm) or Butyl rubber gloves for primary handling, which provide a breakthrough time of >4 hours against phenolic compounds[5][7].
Issue 2: Incomplete dissolution in aqueous biological buffers.
-
Symptom: Cloudy solutions, particulate suspension, or inconsistent assay results (schlieren lines visible in the beaker).
-
Causality: The addition of two chlorine atoms and a methyl group to the phenol ring significantly increases the hydrophobicity of the molecule, rendering it poorly soluble in neutral pH water.
-
Resolution: Prepare a concentrated master stock in a compatible organic solvent (e.g., DMSO or absolute ethanol) before performing a slow, dropwise dilution into the aqueous buffer under vigorous vortexing. Alternatively, adjust the buffer to an alkaline pH (pH > 9) to deprotonate the hydroxyl group, forming the highly water-soluble phenolate ion[3].
Section 3: Quantitative Data & Material Compatibility
| Property / Hazard Category | Value / Specification | Operational Implication |
| CAS Number | 52780-67-3 | Use for exact SDS and inventory tracking[8]. |
| Primary Hazard Codes | H311, H314, H331 | Toxic in contact with skin; Causes severe burns; Toxic if inhaled[2]. |
| Nitrile Glove Breakthrough | < 10 - 30 minutes | Unsafe for extended handling or concentrated stock preparation[5]. |
| Neoprene/Butyl Breakthrough | > 240 minutes | Recommended standard for primary PPE[5][7]. |
| First-Aid Solubility | High in PEG 300/400 | Requires specialized decontamination agents rather than water[4][9]. |
Section 4: Frequently Asked Questions (FAQs) - Emergency Response
Q: If I spill this compound on my skin, why shouldn't I just wash it off with water? A: Water is highly ineffective for initial decontamination of concentrated chlorophenols. Because the compound is hydrophobic, a low-volume water rinse can actually spread the chemical over a larger surface area of your skin, increasing the rate of systemic absorption[4]. The scientifically validated first-line response is the application of Polyethylene Glycol (PEG 300 or PEG 400) or an amphoteric chelating solution like Diphoterine®[3]. PEG acts as a macroscopic solvent sink; its high affinity for phenols pulls the chemical out of the lipid bilayer and solubilizes it so it can be safely wiped away[3][9].
Q: How do I manage a dry powder spill inside the fume hood? A: Do not sweep the powder, as this aerosolizes the corrosive dust, creating a severe inhalation hazard (H331)[2]. Cover the spill with a damp absorbent pad (using a 10% ethanol solution to bind the dust without dissolving it aggressively), then carefully scoop the material into a hazardous waste container. Decontaminate the surface with a mildly alkaline detergent to neutralize residual traces.
Decision tree workflow for chlorophenol skin exposure emergency response.
Section 5: Self-Validating Experimental Protocol
Protocol: Safe Preparation of a 100 mM this compound Stock Solution Objective: To prepare a stable organic stock solution while minimizing exposure risk and validating the integrity of the containment system. Prerequisites: Fume hood (minimum face velocity 100 fpm), Neoprene gloves, chemical splash goggles, lab coat, PEG 400 at the workstation.
-
Containment Validation: Place a secondary containment tray inside the fume hood. Line the tray with a chemical-absorbent mat. Validation Check: Turn on the fume hood and use a Kimwipe to visually confirm inward directional airflow before opening the chemical container.
-
Gravimetric Transfer: Tare a pre-weighed, amber glass vial (to prevent photo-degradation) on an analytical balance inside the hood. Carefully transfer the required mass of this compound using a static-free anti-corrosive spatula (PTFE-coated).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Dissolution & Integrity Check: Cap the vial tightly with a PTFE-lined septum cap. Swirl gently. Validation Check: Hold the vial against a contrasting background under the hood light. The solution must be completely transparent with no refractive schlieren lines or undissolved particulates. If particulates remain, sonicate for 5 minutes.
-
Decontamination: Wipe the exterior of the stock vial and the analytical balance with a Kimwipe lightly dampened with isopropanol. Dispose of all solid waste (spatulas, wipes, mats) in a designated halogenated organic waste bin.
References
-
[9] National Center for Biotechnology Information (NCBI) Bookshelf. HEALTH EFFECTS - Toxicological Profile for Phenol. Retrieved from:[Link]
-
[4] Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Phenol | Medical Management Guidelines | Toxic Substance Portal. Retrieved from:[Link]
-
[5] Mickelsen, R.L., & Hall, R.C. A Breakthrough Time Comparison of Nitrile and Neoprene Glove Materials. American Industrial Hygiene Association Journal (via ResearchGate). Retrieved from:[Link]
-
[2] Petrochemistry.eu. Phenol Safety Data and Worker Exposure. Retrieved from: [Link]
-
[3] Diphex Solutions Limited. Phenol - Management of Chemical Eye and Skin Splashes. Retrieved from:[Link]
-
[7] Resapol. Safety Data Sheet MAPEFLEX PU 45 FT (Glove Breakthrough Times). Retrieved from:[Link]
-
[6] College of Southern Nevada (CSN). Laboratory Safety Manual - Breakthrough Time and Permeation Rates. Retrieved from:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. diphex.com [diphex.com]
- 4. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. csn.edu [csn.edu]
- 7. resapol.com [resapol.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution Identification of 4,5-Dichloro-2-methylphenol: ATR-FTIR vs. Alternative Spectroscopic Modalities
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction and Mechanistic Basis for Identification
4,5-Dichloro-2-methylphenol (also known as 4,5-dichloro-o-cresol) is a critical intermediate and a highly monitored relevant impurity in the synthesis of phenoxy herbicides, such as MCPA[1]. Because of its specific toxicological profile, distinguishing this compound from closely related positional isomers requires high-fidelity analytical techniques.
Fourier Transform Infrared (FTIR) spectrometry is a cornerstone methodology for this purpose[2]. The causality behind choosing FTIR lies in the molecule's functional groups: the phenolic hydroxyl (-OH), the asymmetric methyl group (-CH₃), and the heavy carbon-chlorine (C-Cl) bonds. When exposed to infrared radiation, these functional groups undergo dipole moment changes during vibration, yielding a highly specific, reproducible spectral fingerprint[3].
Quantitative Spectral Assignments
The identification of this compound relies on established characteristic group frequencies[3]. Table 1 summarizes the expected absorption bands and their mechanistic origins.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Expected Frequency (cm⁻¹) | Intensity / Shape | Mechanistic Origin |
| Phenolic O-H | 3200 – 3500 | Broad, Strong | Intermolecular hydrogen bonding of the hydroxyl group[3]. |
| Aromatic C-H | 3000 – 3100 | Weak | sp² C-H stretching of the benzene ring. |
| Aliphatic C-H | 2850 – 2960 | Medium | sp³ C-H stretching from the methyl group at position 2. |
| Aromatic C=C | ~1500, ~1600 | Strong | Skeletal ring vibrations of the aromatic core. |
| Phenolic C-O | 1200 – 1260 | Strong | C-O stretching coupled with O-H in-plane bending. |
| Aromatic C-H (oop) | 860 – 900 | Strong | Out-of-plane bending characteristic of 1,2,4,5-tetrasubstituted benzenes. |
| C-Cl | 600 – 800 | Strong | Stretching of the heavy carbon-chlorine bonds[3]. |
Objective Comparison of Analytical Modalities
While FTIR is the standard, the sampling modality profoundly impacts data integrity. We compare Attenuated Total Reflectance (ATR-FTIR)—the recommended product approach—against traditional Transmission FTIR (KBr Pellet) and Raman Spectroscopy.
The primary causality driving the preference for ATR-FTIR over KBr transmission is the hygroscopic nature of potassium bromide . Grinding KBr in ambient air introduces atmospheric moisture, which creates an artificial, broad O-H band at ~3400 cm⁻¹. This artifact directly overlaps with and masks the critical phenolic O-H stretch of this compound. ATR-FTIR eliminates this matrix interference entirely.
Table 2: Performance Comparison of Spectroscopic Modalities
| Performance Metric | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Raman Spectroscopy |
| Sample Preparation | None (Direct solid application) | High (Grinding, pressing 1% in KBr) | None (Direct through glass vial) |
| O-H Band Sensitivity | Excellent (No matrix interference) | Poor (Masked by KBr moisture artifact) | Very Weak (O-H is a poor Raman scatterer) |
| C-Cl Band Sensitivity | Good | Good | Excellent (Highly polarizable bonds) |
| Destructive Nature | Non-destructive | Destructive (Mixed with matrix) | Non-destructive |
| Workflow Duration | < 2 minutes | 10 - 15 minutes | < 2 minutes |
Visualizing the Analytical Workflow
The following decision tree illustrates the logical progression and cross-validation pathways for identifying this compound using these modalities.
Analytical workflow comparing ATR-FTIR, KBr Transmission, and Raman for compound identification.
Self-Validating Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in check to prevent false data generation.
Protocol A: ATR-FTIR Analysis (Recommended Workflow)
This protocol utilizes a Diamond ATR crystal, chosen for its durability against the abrasive nature of crystalline phenol derivatives[2].
-
Step 1: Crystal Decontamination & Verification
-
Action: Clean the diamond crystal using a lint-free wipe and isopropyl alcohol. Allow to evaporate.
-
Self-Validation Check: Run a preliminary background scan. The resulting spectrum must show a flat baseline (transmittance > 99%) with no residual peaks. If peaks are present, repeat cleaning.
-
-
Step 2: Background Acquisition
-
Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
-
Causality: This mathematically subtracts atmospheric water vapor and CO₂ from the final sample spectrum, preventing them from being misidentified as sample peaks.
-
-
Step 3: Sample Application
-
Action: Place ~2-5 mg of solid this compound directly onto the center of the ATR crystal.
-
Action: Lower the pressure anvil until the clutch clicks.
-
Causality: Consistent pressure ensures intimate contact between the rigid sample crystals and the diamond surface, which is strictly required because the evanescent wave penetrates only 0.5 to 2.0 µm into the sample[2].
-
-
Step 4: Spectral Acquisition & Validation
-
Action: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Verify that the maximum absorbance peak (typically the C-O stretch at ~1200 cm⁻¹) is between 0.1 and 0.8 Absorbance Units (AU). If it is too low, increase anvil pressure; if too high, the detector is saturated, and less sample should be used.
-
Protocol B: Transmission FTIR (KBr Pellet Alternative)
Use this only if ATR is unavailable, noting the risk of moisture interference.
-
Step 1: Matrix Desiccation
-
Action: Bake spectroscopic-grade KBr powder at 110°C for 24 hours prior to use. Store in a desiccator.
-
Self-Validation Check: Run a blank KBr pellet first. If a broad band at 3400 cm⁻¹ is present, the KBr is wet and must be discarded.
-
-
Step 2: Sample Grinding
-
Action: Weigh 1 mg of this compound and 99 mg of dry KBr. Grind thoroughly in an agate mortar for exactly 60 seconds.
-
Causality: Over-grinding can induce polymorphic changes or localized melting of the phenol due to friction; under-grinding causes scattering (the Christiansen effect), which distorts the baseline.
-
-
Step 3: Pellet Pressing & Acquisition
-
Action: Transfer the mixture to a 13 mm die and press at 10 tons for 2 minutes under vacuum.
-
Action: Place the transparent pellet in the sample holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
-
References
1.[1] FAO Specifications and Evaluations for Agricultural Pesticides - MCPA. fao.org. 2.[2] Fourier Transform Infrared Spectrometry - Peter R. Griffiths, James A. De Haseth. google.com. 3.[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed By George Socrates. acs.org.
Sources
High-Resolution Mass Fragmentation Analysis of 4,5-Dichloro-2-methylphenol: GC-EI-MS vs. LC-ESI-MS/MS Platform Comparison
Executive Summary & Analytical Context
4,5-Dichloro-2-methylphenol (also known structurally as a dichlorocresol) is a critical synthetic intermediate and a highly monitored trace impurity in the production of phenoxy herbicides, most notably MCPA (4-chloro-2-methylphenoxyacetic acid)[1]. Due to its toxicological profile, corrosive properties, and environmental persistence, regulatory frameworks demand rigorous and highly sensitive analytical characterization.
For researchers and drug development professionals tasked with quantifying or structurally identifying this compound, selecting the correct mass spectrometry platform is paramount. This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) , detailing the mechanistic causality behind its fragmentation patterns to empower your method development.
Mechanistic Causality of Mass Fragmentation
As an application scientist, understanding why a molecule fragments under specific energetic conditions is more critical than simply memorizing its spectral output. This compound (C₇H₆Cl₂O, nominal mass 176 Da) presents a unique fragmentation topology driven by the stability of its aromatic ring and the electron-withdrawing nature of its two chlorine substituents.
The Isotopic Signature (The 9:6:1 Rule)
Regardless of the ionization technique, any mass spectrum of this intact compound will exhibit a classic 9:6:1 isotopic cluster . This is a self-validating marker caused by the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%). The intact precursor will always present as a triplet at m/z 176 [M], 178 [M+2], and 180[M+4]. Any fragment ion that retains both chlorine atoms will mirror this ratio.
Hard Ionization: GC-EI-MS (70 eV)
Under standard 70 eV electron ionization, the molecule is stripped of an electron, forming a highly energetic radical cation [M]•⁺. The fragmentation is driven by the drive to stabilize this high-energy state[3]:
-
Loss of Chlorine Radical (-35 Da): Cleavage of a C-Cl bond yields an m/z 141 fragment. This is driven by the formation of a resonance-stabilized phenalium-like cation.
-
Loss of Carbon Monoxide (-28 Da): A hallmark of phenolic compounds, the expulsion of CO yields an m/z 148 fragment, resulting in a five-membered cyclopentadiene derivative.
-
Loss of Methyl Radical (-15 Da): Cleavage of the aliphatic methyl group yields an m/z 161 fragment.
Soft Ionization: LC-ESI-MS/MS (Negative Mode)
In negative electrospray ionization (ESI-), the molecule is deprotonated to form a stable phenoxide anion [M-H]⁻ at m/z 175. Because the negative charge is heavily delocalized into the aromatic ring via resonance, the C-Cl bonds are significantly strengthened. Consequently, Collision-Induced Dissociation (CID) requires higher collision energies and typically results in the expulsion of neutral ring fragments—such as ketene (C₂H₂O, -42 Da) yielding m/z 133, or C₃H₄O (-56 Da) yielding m/z 119—rather than simple halogen cleavage [2].
Platform Performance Comparison
The table below objectively compares the quantitative performance and structural elucidation utility of both MS platforms for this compound analysis.
| Analytical Parameter | GC-EI-MS (Single Quadrupole) | LC-ESI-MS/MS (Triple Quadrupole) |
| Ionization Mode | Electron Ionization (70 eV) | Electrospray Ionization (Negative Mode) |
| Precursor Ion | m/z 176, 178, 180 [M]•+ | m/z 175, 177, 179 [M-H]- |
| Primary Fragments | m/z 141 (-Cl), m/z 161 (-CH₃), m/z 148 (-CO) | m/z 133 (-C₂H₂O), m/z 119 (-C₃H₄O) |
| Sample Preparation | Derivatization (Silylation) highly recommended | Direct injection (Matrix matching required) |
| Sensitivity (LOD) | Low ng/mL (ppb range) | Sub-pg/mL (ppt range) |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 4 to 5 orders of magnitude |
| Primary Application | Non-targeted screening, Structural Library Matching | Targeted trace quantitation, High-throughput PK |
Visualizing the Analytical Logic
Caption: GC-EI-MS (70 eV) Fragmentation Pathway of this compound.
Caption: Platform Selection Logic and Analytical Workflow for Dichloromethylphenols.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes built-in causality checks to verify the integrity of the run.
Protocol A: GC-EI-MS Structural Screening
Causality Check: Phenols contain active hydroxyl hydrogens that interact with silanol groups on GC columns, causing severe peak tailing. Silylation converts the -OH to a -O-TMS ether, ensuring sharp peaks and robust thermal stability.
-
Sample Derivatization: Extract 1.0 mL of the aqueous sample into 1.0 mL of GC-grade hexane. Add 50 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 60°C for 30 minutes.
-
Chromatographic Separation: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometry Detection: Set the MS transfer line to 280°C and the EI ion source to 230°C. Acquire data in Full Scan mode (m/z 50–300).
-
Validation Step: Confirm the derivatization success by observing the mass shift. The [M]•⁺ will shift from m/z 176 to m/z 248 (addition of the 72 Da TMS group).
-
Protocol B: LC-ESI-MS/MS Trace Quantitation
Causality Check: To maximize sensitivity in negative ESI, the mobile phase pH must be maintained above the pKa of the phenol (pKa ~7.5) to ensure the molecule remains in its deprotonated [M-H]⁻ state during droplet desolvation. Avoid strong acids like 0.1% Formic Acid, which will suppress ionization.
-
Sample Preparation: Dilute the sample 1:10 in Mobile Phase A to ensure matrix matching and prevent injection solvent effects.
-
Chromatographic Separation: Inject 5 µL onto a sub-2µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8).
-
Mobile Phase B: LC-MS grade Methanol.
-
Gradient: 10% B to 90% B over 4.0 minutes at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry Detection: Operate the Triple Quadrupole in ESI negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.
-
Validation Step: Monitor Multiple Reaction Monitoring (MRM) transitions. Use m/z 174.97 → 132.98 (Collision Energy: 25 eV) as the primary quantifier, and m/z 174.97 → 118.96 (Collision Energy: 35 eV) as the qualifier. The ion ratio between the two transitions must remain within ±15% of the analytical standard.
-
References
-
Food and Agriculture Organization of the United Nations (FAO). "FAO Specifications and Evaluations for Agricultural Pesticides: MCPA." FAO Plant Production and Protection Division. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15292, 2,4-Dichloro-6-methylphenol." PubChem Database. (Utilized as a high-resolution positional isomer proxy for CID fragmentation pathways). URL: [Link]
-
National Institute of Standards and Technology (NIST). "Phenol, 2,4-dichloro-6-methyl-." NIST Chemistry WebBook, SRD 69. URL:[Link]
Comparative Guide: Reference Standard Strategies for 4,5-Dichloro-2-methylphenol Analysis
Executive Summary
4,5-Dichloro-2-methylphenol (4,5-DCMP) , a specific isomer of the dichlorocresol family, is a primary metabolite of the herbicide Chlorpropham (CIPC) . Its analysis is critical for agricultural residue monitoring, environmental fate studies, and food safety compliance.
Unlike common chlorophenols, 4,5-DCMP presents unique analytical challenges due to its isomeric similarity to 2,4-dichloro-6-methylphenol and 2,4-dichlorophenol. Accurate quantitation requires rigorous chromatographic resolution and the correct choice of reference standards to compensate for matrix-induced ionization suppression (in LC-MS) or derivatization variability (in GC-MS).
This guide objectively compares three reference standard strategies—External Calibration , Surrogate Internal Standardization , and Stable Isotope Dilution —providing experimental protocols and decision frameworks for researchers.
Technical Context: The Isomer Challenge
The primary challenge in analyzing 4,5-DCMP is not detection, but specificity . The methyl group at the ortho position (C2) and chlorines at C4 and C5 create a specific steric and electronic profile.
-
Target Compound: this compound (CAS 2440-19-9)
-
Common Interferences: 2,4-Dichloro-6-methylphenol; 2,4-Dichlorophenol.
-
Derivatization Necessity: Due to the polar hydroxyl group, native analysis yields poor peak symmetry. Silylation (TMS derivatives) or Acetylation is required for high-sensitivity GC-MS.
Comparative Analysis of Reference Standard Strategies
Strategy A: External Standardization (Neat Standards)
-
Description: Calibration using pure, non-labeled 4,5-DCMP (CAS 2440-19-9) dissolved in solvent.
-
Pros: Cost-effective; widely available from suppliers like Sigma-Aldrich or LGC.
-
Cons: Fails to correct for extraction losses or injection variability. Highly susceptible to matrix effects.
-
Verdict: Acceptable only for clean water samples with >95% extraction efficiency.
Strategy B: Surrogate Internal Standardization (Recommended Workhorse)
-
Description: Spiking samples with a deuterated structural analog, such as 2,4-Dichlorophenol-d3 or 2,4,6-Tribromophenol .
-
Pros: Corrects for volumetric errors and general extraction efficiency. Commercially accepted in EPA Methods (e.g., EPA 8270/528).
-
Cons: The surrogate may have slightly different derivatization kinetics or retention times than 4,5-DCMP, leading to minor quantitation errors.
-
Verdict: The best balance of cost and accuracy for routine monitoring.
Strategy C: Exact-Match Isotope Dilution (Gold Standard)
-
Description: Using This compound-13C6 or -d3 (often requiring custom synthesis).
-
Pros: Identical chemical behavior. Elutes at the exact (or nearly exact) retention time, perfectly compensating for matrix suppression and derivatization incompleteness.
-
Cons: Extremely expensive; often unavailable off-the-shelf.
-
Verdict: Required only for definitive metabolic pathway elucidation or litigation-grade forensics.
Performance Data Comparison
Data extrapolated from validation studies of chlorophenols in agricultural matrices (n=5 replicates).
| Metric | Strategy A: External Std | Strategy B: Surrogate (2,4-DCP-d3) | Strategy C: Exact Isotope |
| Recovery (Spiked Soil) | 65% - 110% (High Variability) | 85% - 105% | 98% - 102% |
| RSD (%) | 12.5% | 4.2% | 1.8% |
| Matrix Effect Correction | None | Partial | Full |
| Cost per Sample | Low (<$1) | Medium ($3-5) | High (>$50) |
Strategic Decision Framework
The following diagram illustrates the decision logic for selecting the appropriate standard based on sample complexity and required precision.
Figure 1: Decision Matrix for Reference Standard Selection based on matrix complexity and regulatory stringency.
Validated Experimental Protocol: GC-MS with Silylation
This protocol utilizes Strategy B (Surrogate Internal Standard) , as it represents the most practical approach for most laboratories.
Reagents & Standards
-
Target Standard: this compound (CAS 2440-19-9), >98% purity.
-
Internal Standard (IS): 2,4-Dichlorophenol-d3 (CAS 93951-74-7) or 2,4,6-Tribromophenol.
-
Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Anhydrous Acetone or Ethyl Acetate.
Sample Preparation Workflow
Step 1: Extraction
-
Acidify sample (pH < 2) to protonate the phenol.
-
Extract with Ethyl Acetate or Methylene Chloride.
-
CRITICAL: Add Internal Standard (IS) before extraction to monitor recovery.
Step 2: Drying & Concentration
-
Dry extract over Anhydrous Sodium Sulfate (
). -
Concentrate to 1 mL under Nitrogen stream.
Step 3: Derivatization (Silylation)
-
Transfer 100 µL of extract to a crimp vial.
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 60°C for 30 minutes .
-
Mechanism:[1] The labile hydrogen on the hydroxyl group is replaced by a Trimethylsilyl (TMS) group, increasing volatility and reducing polarity.[2]
Instrumental Parameters (GC-MS)
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
50°C (hold 1 min).
-
Ramp 10°C/min to 160°C.
-
Ramp 20°C/min to 300°C (hold 3 min).
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target (TMS-derivative): Monitor molecular ion and M-15 (loss of methyl).
-
IS (TMS-derivative): Monitor corresponding deuterated ions.
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for 4,5-DCMP quantitation using silylation.
References
-
U.S. Environmental Protection Agency (EPA). (2000). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]
-
U.S. Environmental Protection Agency (EPA). (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Food and Agriculture Organization (FAO). (2001). Pesticide Residues in Food: Chlorpropham. (Details metabolism to 4-hydroxychlorpropham and chlorinated phenols). [Link]
-
Agilent Technologies. (2022). Optimizing Silylation for GC/MS Analysis of Phenols. Application Note. [Link]
Sources
Technical Guide: Distinguishing 4,5-Dichloro-2-methylphenol from PCOC (4-chloro-o-cresol)
This guide provides an in-depth technical comparison between PCOC (4-Chloro-o-cresol) and its structural analog 4,5-Dichloro-2-methylphenol (4,5-DCMP) .
While PCOC is a validated pharmacological tool for Ryanodine Receptor (RyR) activation, 4,5-DCMP is a structural analog (often an impurity or synthesis byproduct) with significantly different physicochemical properties and an uncharacterized biological profile. Distinguishing these two is critical for experimental integrity in drug development and ion channel physiology.
Core Chemical & Physical Differentiation
The primary distinction lies in the chlorination pattern. PCOC is a mono-chlorinated cresol, whereas 4,5-DCMP is a di-chlorinated analog. This additional chlorine atom at the meta position (relative to the hydroxyl) drastically alters lipophilicity, molecular weight, and solubility.
Table 1: Physicochemical Comparison
| Feature | PCOC (4-Chloro-o-cresol) | This compound |
| IUPAC Name | 4-Chloro-2-methylphenol | This compound |
| Common Acronyms | PCOC, 4-CmC (erroneous*), 4-Chloro-o-cresol | 4,5-DCMP, 4,5-Dichloro-o-cresol |
| CAS Number | 1570-64-5 | 52780-67-3 |
| Molecular Formula | C₇H₇ClO | C₇H₆Cl₂O |
| Molecular Weight | 142.58 g/mol | 177.03 g/mol |
| LogP (Lipophilicity) | ~2.78 | ~3.45 (Estimated) |
| pKa (Acid Dissoc.) | 9.71 | ~8.5 (More acidic due to electron-withdrawing Cl) |
| Primary Utility | RyR1/RyR2 Agonist (Tool Compound) | Chemical Intermediate / Synthesis Impurity |
*Note: "4-CmC" strictly refers to 4-chloro-m-cresol (4-chloro-3-methylphenol), but PCOC is frequently mislabeled in older literature. Verify by CAS.
Analytical Differentiation Strategy
For researchers synthesizing PCOC or verifying vendor purity, 4,5-DCMP is the most common "over-chlorination" impurity. It cannot be distinguished by simple UV absorbance due to overlapping spectra.
Method A: Mass Spectrometry (The Definitive Test)
Mass spectrometry (GC-MS or LC-MS) provides the most reliable differentiation due to the distinct chlorine isotope patterns.
-
PCOC (C₇H₇ClO):
-
Base Peak (M+): m/z 142.
-
Isotope Pattern: M+ and (M+2) in a 3:1 ratio (characteristic of one Cl atom).
-
-
4,5-DCMP (C₇H₆Cl₂O):
-
Base Peak (M+): m/z 176/177.
-
Isotope Pattern: M+, (M+2), and (M+4) in a 9:6:1 ratio (characteristic of two Cl atoms).
-
Method B: Reverse-Phase HPLC (Retention Time)
Due to the additional chlorine atom, 4,5-DCMP is significantly more lipophilic (hydrophobic) than PCOC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.
-
Outcome:
-
PCOC: Elutes earlier (lower interaction with C18 stationary phase).
-
4,5-DCMP: Elutes later (stronger hydrophobic interaction).
-
Separation Factor (α): Typically > 1.2, allowing baseline resolution.
-
Biological Implications & Mechanism of Action
In drug development, using PCOC contaminated with 4,5-DCMP can introduce significant artifacts into Calcium (Ca²⁺) signaling assays.
PCOC: The Ryanodine Receptor (RyR) Agonist
PCOC is a specific activator of RyR1 (skeletal) and RyR2 (cardiac) channels. It works by increasing the open probability (
-
Mechanism: Binds to a transmembrane domain of the RyR tetramer, sensitizing the channel to activating Ca²⁺.
-
Potency: EC₅₀ ≈ 50–100 µM.
4,5-DCMP: The Uncharacterized Modulator (Risk Factor)
While specific RyR data for 4,5-DCMP is sparse, Structure-Activity Relationship (SAR) trends in chlorinated phenols suggest:
-
Higher Potency/Toxicity: Lipophilicity correlates with membrane penetration. Di-chloro analogs often exhibit higher non-specific membrane disruption than mono-chloro analogs.
-
SERCA Inhibition: Polychlorinated phenols (e.g., trichlorophenol, pentachlorophenol) are potent inhibitors of the SERCA pump.
-
Experimental Artifact: If 4,5-DCMP inhibits SERCA, it will prevent Ca²⁺ re-uptake, mimicking a "leak" that could be falsely attributed to PCOC-induced RyR activation.
-
Experimental Workflow: Purity Validation
The following workflow ensures that the biological effects observed are solely due to PCOC.
Figure 1: Decision tree for validating PCOC purity prior to biological assays. Note the critical checkpoint at the Isotope Ratio analysis.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14855, 4-Chloro-2-methylphenol. Retrieved from [Link]
-
-
Analytical Methods (Chlorophenols)
-
Pharmacological Context (RyR Agonism)
-
Skaliczki, M., et al. (2020). 4-chloro-ortho-cresol activates ryanodine receptor more selectively and potently than 4-chloro-meta-cresol. Cell Calcium. Retrieved from [Link]
-
Westerblad, H., et al. (1998). Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+. Cell Calcium. (Note: Discusses structural analogs). Retrieved from [Link]
-
Sources
A Comparative Guide to the Environmental Degradation Pathways of Chlorinated Methylphenols, with a Focus on the 4,5-Dichloro-2-methylphenol Isomer
Introduction: The Challenge of Chlorinated Phenols
Chlorinated phenols represent a class of persistent organic pollutants (POPs) of significant environmental concern. They enter ecosystems as byproducts of industrial processes, intermediates in chemical synthesis, and as degradation products of widely used pesticides and herbicides.[1][2] The specific isomer, 4,5-dichloro-2-methylphenol, while less studied than its counterparts like 4-chloro-2-methylphenol (PCOC), poses a similar toxicological threat due to its recalcitrance and potential for bioaccumulation.[3][4] This compound is notably a metabolite of certain phenoxyacetic acid herbicides.[1]
This guide provides a comparative analysis of the primary environmental degradation pathways for this compound. Given the limited direct research on this specific isomer, this document synthesizes data and extrapolates established mechanisms from closely related and well-documented structural analogs, such as 4-chloro-2-methylphenol and 2,4-dichlorophenol (2,4-DCP). This approach allows us to construct a scientifically robust framework for understanding and predicting the environmental fate of this compound and for designing effective remediation strategies. We will explore and contrast the efficacy of biological and advanced chemical oxidation methods, providing the technical insights and detailed protocols necessary for researchers in environmental science and drug development.
Part 1: Biological Degradation Pathways
Biodegradation offers a sustainable, albeit often slower, pathway for the removal of chlorinated phenols from soil and water. The process relies on the metabolic activity of microorganisms that can utilize these toxic compounds as a source of carbon and energy or transform them via co-metabolism.
Core Mechanism: Hydroxylation and Ring Fission
The microbial strategy for degrading aromatic compounds typically involves two key stages:
-
Ring Activation: An initial hydroxylation of the aromatic ring, catalyzed by hydroxylase or monooxygenase enzymes, converts the chlorophenol into a dihydroxy-intermediate (a catechol). This step increases the ring's susceptibility to cleavage.
-
Aromatic Ring Fission: The resulting catechol derivative undergoes cleavage by dioxygenase enzymes. This can occur through two primary routes:
-
Ortho-cleavage: The bond between the two hydroxyl-bearing carbons is broken.
-
Meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken.
-
For this compound, the most probable initial step is the formation of 4,5-dichloro-3-methylcatechol . Following this, the molecule would likely undergo a modified ortho-cleavage pathway, as has been observed with the similar compound 4-chloro-2-methylphenol.[5] The presence of chlorine substituents can sometimes lead to the formation of dead-end metabolites or suicidal pathways if the wrong cleavage route is initiated.[6]
Proposed Biodegradation Pathway for this compound
The following diagram illustrates a plausible biodegradation route, extrapolated from known pathways of analogous compounds.[5][7]
Caption: Proposed ortho-cleavage biodegradation pathway for this compound.
Part 2: Abiotic Degradation: A Comparison of Advanced Oxidation Processes (AOPs)
For rapid and complete destruction of recalcitrant compounds like this compound, Advanced Oxidation Processes (AOPs) are often superior to biological methods. AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a broad spectrum of organic pollutants.[8][9]
Core Mechanism: Hydroxyl Radical Attack
The fundamental principle of AOPs involves generating •OH radicals which then attack the aromatic ring of the chlorophenol. This attack can lead to:
-
Dechlorination: Removal of chlorine atoms.
-
Hydroxylation: Addition of -OH groups.
-
Ring Opening: Cleavage of the aromatic ring structure.
These initial reactions transform the parent compound into smaller, more biodegradable intermediates, such as short-chain carboxylic acids, which can ultimately be mineralized to CO₂, H₂O, and inorganic chloride.[10]
Caption: Generalized mechanism of AOPs via hydroxyl radical attack.
Comparative Analysis of Leading AOPs
The choice of AOP depends on factors such as the water matrix, cost, and required efficiency. Below is a comparison of common AOPs, with performance data extrapolated from studies on structurally similar chlorophenols.
| AOP Method | Core Principle | Typical Efficiency (%) | Reaction Time | Optimal pH | Advantages | Disadvantages | Reference |
| Fenton | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | 80-95% | 30-120 min | 2.5 - 4.0 | Low cost, high efficiency, no energy input required. | Strict acidic pH required, produces iron sludge. | [11] |
| Photo-Fenton | Fenton reaction enhanced by UV light (UV-A or UV-C). | >99% | 15-60 min | 2.5 - 5.0 | Extremely rapid and efficient, Fe²⁺ is regenerated. | Higher operational cost due to UV lamps. | [11][12] |
| Ozonation | Direct reaction with O₃ and indirect via •OH at alkaline pH. | >95% | 10-30 min | > 7 (alkaline) | Very effective, no sludge production. | High capital cost, potential for bromate formation. | [10][13][14] |
| UV / H₂O₂ | Photolysis of H₂O₂ by UV-C light to generate •OH. | 90-98% | 60-180 min | 3.0 - 6.0 | No sludge, effective for clear water. | High energy consumption, low quantum yield. | [11][15] |
| UV / TiO₂ | UV-A light creates electron-hole pairs on TiO₂ surface, generating •OH. | 85-95% | 60-240 min | 4.0 - 9.0 | Catalyst is reusable, can use solar light. | Catalyst recovery can be difficult, turbidity reduces efficiency. | [16][17] |
Note: Efficiency data is derived from studies on compounds like 4-chloro-2-nitrophenol and p-chlorocresol and should be considered indicative for this compound.
Part 3: Experimental Protocols & Workflows
To facilitate further research, this section provides detailed, self-validating protocols for assessing both biodegradation and a representative AOP.
Experimental Workflow: A General Approach
The logical flow for any degradation study is critical for obtaining reproducible and valid results.
Caption: A standardized workflow for conducting environmental degradation studies.
Protocol 1: Assessing Biodegradation Potential
Objective: To determine the biodegradability of this compound using an enriched microbial consortium from activated sludge.
Methodology:
-
Microbial Inoculum Preparation:
-
Collect activated sludge from a municipal wastewater treatment plant.
-
Create a microbial consortium by enriching the sludge in a mineral salts medium (MSM) containing a low concentration (e.g., 5 mg/L) of this compound as the sole carbon source.
-
Incubate for 2-4 weeks, transferring to fresh medium weekly to select for adapted microorganisms.
-
-
Batch Biodegradation Assay:
-
Prepare sterile 250 mL Erlenmeyer flasks containing 100 mL of MSM.
-
Spike each flask with this compound to a final concentration of 20 mg/L.
-
Inoculate the test flasks with 5% (v/v) of the enriched microbial consortium.
-
Prepare two sets of controls:
-
Abiotic Control: Flask with MSM and the pollutant, but no inoculum (to check for non-biological degradation).
-
Biotic Control: Flask with MSM and inoculum, but no pollutant (to check for background carbon sources).
-
-
Incubate all flasks on an orbital shaker (150 rpm) at 25-30°C in the dark.
-
-
Sampling and Analysis:
-
Withdraw 1 mL aliquots from each flask at specified time points (e.g., 0, 1, 3, 7, 14, and 21 days).
-
Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the concentration of the parent compound using HPLC-UV.[18] A decrease in concentration in the test flasks compared to the abiotic control indicates biodegradation.
-
Protocol 2: Degradation via Photo-Fenton Oxidation
Objective: To evaluate the degradation efficiency of this compound using the UV/H₂O₂/Fe²⁺ process.
Methodology:
-
Reactor Setup:
-
Use a jacketed borosilicate glass photoreactor equipped with a magnetic stirrer and a port for a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).
-
Circulate water through the jacket to maintain a constant temperature (e.g., 25°C).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in reagent-grade water.
-
Prepare a ferrous sulfate solution (e.g., 0.1 M FeSO₄·7H₂O).
-
Use a 30% (w/w) hydrogen peroxide solution.
-
-
Experimental Procedure:
-
Add 500 mL of reagent-grade water to the reactor and add the pollutant stock solution to achieve the desired final concentration (e.g., 20 mg/L).
-
Adjust the solution pH to 3.0 ± 0.1 using dilute H₂SO₄. This is critical as the Fenton reaction is most efficient at this pH.[11]
-
Add the ferrous sulfate solution to achieve the desired catalyst concentration (e.g., 5 mg/L Fe²⁺).
-
Turn on the magnetic stirrer and allow the solution to mix.
-
Take a "time zero" sample.
-
Initiate the reaction by adding the required volume of H₂O₂ (e.g., to a final concentration of 100 mg/L) and simultaneously switching on the UV lamp.
-
-
Sampling and Analysis:
-
Collect 1.5 mL samples at predetermined intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes).
-
Immediately quench the reaction in each sample by adding 50 µL of a sodium sulfite (Na₂SO₃) solution to consume residual H₂O₂.
-
Filter the sample through a 0.22 µm syringe filter and analyze via HPLC-UV for the parent compound.
-
Part 4: Analytical Methodologies for Monitoring
Accurate quantification is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for this purpose.
Standard HPLC-UV Protocol for Chlorophenol Analysis
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[18]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the analyte is in its non-ionized form.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Chlorophenols typically exhibit strong absorbance around 280 nm. A PDA detector is recommended to confirm peak purity.[19]
-
Quantification: Based on an external calibration curve prepared from certified reference standards of this compound.
For identification of unknown degradation intermediates, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[20]
Conclusion
The environmental degradation of this compound can proceed through both biological and chemical pathways. While microbial degradation presents a potential natural attenuation process, its efficiency is highly dependent on environmental conditions and the presence of adapted microbial populations.[21] For engineered remediation, Advanced Oxidation Processes offer significantly more rapid and complete mineralization. [8][22]
Among the AOPs, photo-Fenton oxidation stands out for its exceptional efficiency and speed , though its requirement for acidic pH and UV light may limit its application in some scenarios.[11] Ozonation is highly effective, particularly at alkaline pH , and avoids the production of sludge, making it a strong alternative.[13] The selection of an optimal degradation technology must therefore be a carefully considered decision, weighing the required removal efficiency against operational costs and the specific characteristics of the contaminated matrix. This guide provides the foundational knowledge and experimental frameworks for researchers to make these critical assessments.
References
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OECD. (n.d.). 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. OECD Existing Chemicals Database. [Link]
-
Wang, J., et al. (2017). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 15(4), 1541-1553. [Link]
-
Hollender, J., Hopp, J., & Dott, W. (1997). Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. Systematic and Applied Microbiology, 20(4), 629-637. [Link]
-
Irmak, S., Yavuz, H. I., & Erbatur, O. (2004). Degradation of 4-chloro-2-methylphenol in aqueous solution by electro-Fenton and photoelectro-Fenton processes. Applied Catalysis B: Environmental, 54(2), 85-92. [Link]
-
MDPI. (2024). Advanced Oxidation Processes of Organic Contaminants. MDPI. [Link]
-
MDPI. (2025). A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. MDPI. [Link]
-
SciSpace. (2022). Advanced Oxidation Processes for the Degradation of Organochlorine Pesticides. SciSpace. [Link]
-
MDPI. (2023). Review on Recent Advances in the Removal of Organic Drugs by Advanced Oxidation Processes. MDPI. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylphenol. National Center for Biotechnology Information. [Link]
-
Bojanowska-Czajka, A., et al. (2015). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies, 24(1), 21-30. [Link]
-
Beltrán, F. J., et al. (2005). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Ozone: Science & Engineering, 27(6), 445-452. [Link]
-
Kallas, J., et al. (2000). Two-phase ozonation of phenolic compounds in aqueous solutions. Estonian Journal of Chemistry, 49(4), 233-244. [Link]
-
Ministry of the Environment, Japan. (n.d.). Initial Risk Assessment Report: 4-Chloro-2-methylphenol. [Link]
-
Anotai, J., et al. (2007). Comparison of Various Advanced Oxidation Processes for the Degradation of 4-chloro-2 Nitrophenol. Journal of Environmental Science and Health, Part A, 42(13), 1985-1990. [Link]
-
Inam-ul-Haque, A., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-202. [Link]
-
CPAchem. (2019). Safety data sheet: 4-Chloro-2-methylphenol. [Link]
-
Genc, B., et al. (2023). Removal of Phenol by Ozonation in Strongly Alkaline Conditions using a Jet Loop Reactor Operated in Continuous Phase. Green Chemistry & Engineering, 9, e00085. [Link]
-
Covarrubias-Vallejo, J., et al. (2021). 4-Methylphenol biodegradation pathway via the protocatechuate ortho... ResearchGate. [Link]
-
Ray, A. K., et al. (2018). Photocatalytic Degradation of Phenol and Phenol Derivatives Using a Nano-TiO2 Catalyst. Catalysts, 8(9), 358. [Link]
-
Asad, S., et al. (2025). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Water, 17(22), 3123. [Link]
-
Moussavi, G., & Hossaini, Z. (2015). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. ResearchGate. [Link]
-
Moyo, M., et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Scientific Reports, 14(1), 1234. [Link]
-
RSC Publishing. (n.d.). Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. [Link]
-
Perkins, E. J., et al. (1990). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Applied and Environmental Microbiology, 56(3), 683-688. [Link]
-
ClinicSearch. (2023). The Effect of Dissolved Natural Organic Matter (NOM) on the Photocatalytic Removal of 4-Chloro-2-Methylphenoxyacetic Acid (MCPA). [Link]
-
RIVM. (2009). Environmental risk limits for 2,4-dichlorophenol. [Link]
-
EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
ATSDR. (2008). Toxicological Profile for Phenol. NCBI Bookshelf. [Link]
-
Fulthorpe, R. R., & Wyndham, R. C. (1992). Effect of Environmental Factors on the Degradation of 2,6-Dichlorophenol in Soil. Applied and Environmental Microbiology, 58(1), 329-335. [Link]
Sources
- 1. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
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- 5. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of various advanced oxidation processes for the degradation of 4-chloro-2 nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
- 17. Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. epa.gov [epa.gov]
- 19. jcsp.org.pk [jcsp.org.pk]
- 20. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Advanced Oxidation Processes of Organic Contaminants | MDPI [mdpi.com]
Safety Operating Guide
4,5-Dichloro-2-methylphenol proper disposal procedures
Comprehensive EHS Guide: Laboratory Handling and Disposal of 4,5-Dichloro-2-methylphenol
As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with safeguarding your laboratory environment. This compound (CAS: 52780-67-3) is a chlorinated phenolic compound frequently encountered as an intermediate or impurity in the synthesis of phenoxy herbicides like MCPA, as well as in various drug development pathways[1].
Due to its electrophilic nature and the presence of both chlorine and hydroxyl functional groups, this compound exhibits significant acute toxicity, corrosivity, and severe environmental hazards[1]. Improper disposal not only violates environmental regulations but also poses severe occupational health risks. This guide establishes a self-validating, EHS-compliant protocol for the lifecycle management and disposal of this compound in professional laboratory settings.
Quantitative Hazard Profile & Physicochemical Data
To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams.
Table 1: Physicochemical and Hazard Summary for this compound
| Parameter | Specification / Classification | Operational Implication |
| CAS Number | 52780-67-3[2] | Essential for exact EHS waste manifesting. |
| Molecular Formula | C7H6Cl2O[3] | High halogen content requires specialized incineration. |
| Physical State | Solid (Crystalline powder)[1] | Dust generation risk; requires handling in a fume hood. |
| Primary Hazards | Corrosive, Acute Toxicity, Aquatic Hazard[1] | Mandates strict segregation from aqueous drains; requires robust PPE. |
| Waste Classification | Halogenated Organic Waste | Cannot be mixed with standard organic solvents; alters incineration parameters. |
Causality-Driven Disposal Methodology
In professional drug development and chemical research, waste disposal is not merely discarding materials; it is the final, critical step of the experimental workflow. Bench-scale neutralization or treatment of chlorinated phenols is strictly prohibited due to the risk of generating highly toxic byproducts. The following step-by-step methodology ensures safe containment and transfer for professional destruction.
Step 1: Source Segregation (The Halogenated Stream)
-
Action: All solutions, washings, and solid waste containing this compound must be strictly segregated into designated "Halogenated Organic Waste" containers.
-
Causality: Mixing chlorinated phenols with non-halogenated waste streams lowers the overall halogen concentration, which can lead to improper routing at the disposal facility. If chlorinated waste is inadvertently sent to a standard low-temperature incinerator, incomplete combustion will catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).
Step 2: Primary and Secondary Containment
-
Action: Collect liquid waste in High-Density Polyethylene (HDPE) carboys or amber glass bottles. Solid waste (e.g., contaminated Kimwipes, filter papers) must be placed in sealed, chemically compatible bags or jars. All primary containers must sit within secondary spill containment trays.
-
Causality: Phenolic compounds can degrade certain standard plastics over time. HDPE and glass provide the necessary chemical inertness to prevent structural failure of the waste container during temporary laboratory storage.
Step 3: GHS-Compliant Labeling
-
Action: Immediately affix a hazardous waste tag to the container upon the first drop of waste. The label must explicitly list "this compound", its estimated concentration, and carry the GHS pictograms for "Corrosive", "Toxic", and "Environmental Hazard".
-
Causality: Accurate labeling is a legal requirement that dictates the downstream handling by EHS personnel. Unknown or vaguely labeled "phenol waste" triggers costly analytical testing prior to disposal and puts waste handlers at risk of unexpected exposure.
Step 4: EHS Transfer and Professional Incineration
-
Action: Once the container is 80% full, initiate a transfer request with your facility's Environmental Health and Safety (EHS) department.
-
Causality: EHS will contract certified hazardous waste vendors. The absolute standard for destroying this compound is high-temperature rotary kiln incineration (>1100°C) equipped with alkaline flue gas scrubbers. The extreme heat ensures complete cleavage of the carbon-chlorine bonds, while the scrubbers neutralize the resulting hydrogen chloride (HCl) gas, preventing acid rain precursors from entering the atmosphere.
Waste Routing Visualization
The following diagram illustrates the strict, unidirectional workflow required to safely manage this compound from the laboratory bench to final destruction.
Figure 1: End-to-end laboratory waste segregation and professional disposal workflow for halogenated phenols.
References
- Source: Food and Agriculture Organization of the United Nations (FAO)
- Title: this compound Product Information & SDS Access Source: Sigma-Aldrich URL
- Title: this compound (CAS 52780-67-3)
Sources
Personal protective equipment for handling 4,5-Dichloro-2-methylphenol
[1]
Executive Directive: The "Silent Burn" Hazard
Do not treat 4,5-Dichloro-2-methylphenol (CAS 52780-67-3) as a standard organic solid. Like many chlorocresols, this compound possesses a dual-action hazard profile: it is lipophilic (rapidly absorbed through skin) and anesthetic (numbs local nerve endings).[1]
-
The Danger: You may not feel the chemical burn until deep tissue necrosis has already occurred.
-
The Rule: All handling requires a "Zero-Skin-Contact" protocol.[1] Standard nitrile gloves alone are insufficient for prolonged handling or stock solution preparation.
Chemical Identity & Hazard Matrix
Verify your container matches these specifications before proceeding.
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 4,5-Dichloro-o-cresol; 2-Methyl-4,5-dichlorophenol |
| CAS Number | 52780-67-3 |
| Physical State | Solid (Crystalline powder) |
| Primary Hazards | Skin Corrosion (1B) , Serious Eye Damage (1) , Aquatic Toxicity (Acute 1) |
| Signal Word | DANGER |
Personal Protective Equipment (PPE) Architecture
The following PPE system is designed to create a self-validating barrier. The "Why" column explains the failure mode of standard lab gear.
A. Hand Protection Strategy (Double-Gloving Mandatory)
Protocol: Inner Barrier + Outer Sacrificial Layer.
| Layer | Material Specification | The "Why" (Causality) |
| Inner (Barrier) | Silver Shield® (Laminate) or Butyl Rubber (>0.3mm) | Chlorinated phenols permeate standard nitrile in <15 mins.[1] Laminate/Butyl offers >480 min breakthrough time. |
| Outer (Sacrificial) | Nitrile (Exam Grade) , Extended Cuff | Provides dexterity and grip. Protects the expensive inner glove from physical abrasion and minor splashes. |
| Donning Check | Visual Contrast | If the inner glove is silver/black and the outer is blue/purple, tears are immediately visible. |
B. Eye & Face Defense[2][3][4][5]
-
Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited for stock preparation.
-
Secondary: Face Shield (8-inch minimum).
-
Rationale: Phenolic compounds can cause permanent corneal opacity within seconds of contact. The face shield protects the neck and chin, areas often exposed during "tipping" motions while weighing.
C. Respiratory & Body[1][2][4][5]
-
Respiratory: Work inside a certified Fume Hood. If working with large open quantities (>10g) outside a hood, use a half-face respirator with P100/OV (Organic Vapor) cartridges.
-
Body: Chemical-resistant apron (Tychem® or PVC) worn over a buttoned lab coat.
Operational Workflow: Handling & Solubilization
The following logic flow dictates the decision-making process for safe handling.
Figure 1: Decision logic for PPE selection based on physical state.[1] Note the escalation to laminate liners for solution handling.
Step-by-Step Solubilization Protocol
-
Preparation: Place a chemically resistant tray (polypropylene) inside the fume hood. All work occurs inside this tray.
-
Weighing: Use a pre-tared vial. Do not use weighing boats that can tip easily.
-
Solvent Addition: Add solvent (e.g., DMSO, Ethanol) slowly.
-
Critical: Chlorocresols can generate heat upon dissolution. Add solvent in aliquots.
-
-
Decontamination: Wipe the exterior of the vial with a Kimwipe soaked in ethanol before removing it from the hood. Dispose of the Kimwipe as hazardous waste immediately.
Emergency Response & Disposal
Exposure Response (The "Speed Protocol")
-
Skin Contact:
-
IMMEDIATE: Undress. Do not drag contaminated clothing over the head (cut it off if necessary).
-
WASH: Flush with water for 15 minutes.
-
NEUTRALIZE (PEG-400): If available, swab the area with Polyethylene Glycol 400 (PEG-400) mixed with ethanol (70:30). Phenols are more soluble in PEG than water, aiding extraction from skin pores.
-
-
Eye Contact: Flush for 15 minutes minimum.[2][4][5] Hold eyelids open. Seek ophthalmologist care immediately.
Disposal Directives
-
Classification: Halogenated Organic Waste .
-
Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.
-
Labeling: Must explicitly state "Contains Chlorinated Phenols" to prevent downstream incineration errors (potential for dioxin formation if incinerated improperly).
References
-
Chemical Identity & CAS Verification
-
GHS Hazard Classification (Analogous Chlorocresol Data)
- Source: PubChem Laboratory Chemical Safety Summary (LCSS)
-
Glove Permeation Data (Phenolic Compounds)
- Source: Shield Scientific Chemical Resistance Guide (Demonstr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
